Dibicyclo[2.2.1]hept-2-ylmethanone
Description
Structure
2D Structure
Properties
CAS No. |
17610-50-3 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
bis(2-bicyclo[2.2.1]heptanyl)methanone |
InChI |
InChI=1S/C15H22O/c16-15(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
YKXYKKXXZOWFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Di-bicyclo[2.2.1]hept-2-ylmethanone and its Analogs
Disclaimer: Information regarding the specific compound "Dibicyclo[2.2.1]hept-2-ylmethanone" is exceptionally scarce in publicly available scientific literature. This guide will focus on the synthesis and properties of a closely related and structurally similar compound, 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane , for which documented synthetic protocols exist. The methodologies and properties described herein are based on this analog and are intended to provide valuable insights for researchers, scientists, and drug development professionals working with similar bicyclic ketones.
Introduction
Bicyclo[2.2.1]heptane, also known as norbornane, is a rigid bicyclic hydrocarbon that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical properties make it an attractive building block for the synthesis of novel bioactive molecules and polymers. Ketones incorporating two bicyclo[2.2.1]heptyl moieties are of interest as intermediates for the preparation of various chemical entities, including polyamines with potential antimicrobial and algaecidal activities.[1] This technical guide provides a detailed overview of the synthesis and known properties of a representative di-bicyclo[2.2.1]heptyl ketone, offering a foundational understanding for professionals in the field.
Physicochemical Properties
Quantitative physicochemical data for di-bicyclo[2.2.1]heptyl ketones are not widely reported. The available information for the analog, 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane, is summarized below. It is important to note that many physical properties have not been experimentally determined and are therefore not included.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O | Inferred from structure |
| Appearance | Oil | [1] |
| Purification | Fractional distillation under reduced pressure | [1] |
| Infrared (IR) Spectroscopy | Typical carbonyl absorption at 5.8 microns | [1] |
| Boiling Point | Not specified | - |
| Melting Point | Not applicable (Oil at room temp.) | - |
| Density | Not specified | - |
| Solubility | Not specified | - |
Experimental Protocols
The synthesis of di-bicyclo[2.2.1]heptyl ketones can be achieved through various methods. A prominent example is the preparation of 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane, as detailed in U.S. Patent 4,091,020 A.[1] This multi-step synthesis involves the preparation of a malonic ester derivative followed by reaction with an acid chloride and subsequent decarboxylation.
3.1. Synthesis of 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane [1]
This synthesis is presented as a representative experimental protocol for a di-bicyclo[2.2.1]heptyl ketone.
Step 1: Preparation of the Sodio Derivative of Di-t-butyl bicyclo[2.2.1]heptan-2-ylmalonate
-
To a solution of di-t-butyl bicyclo[2.2.1]heptan-2-ylmalonate (3.1 g) in 75 ml of anhydrous benzene, add sodium hydride (0.36 g).
-
Attach an Ascarite drying tube to the reflux condenser.
-
Heat the reaction mixture at 80°C with stirring until the evolution of hydrogen gas ceases (approximately 2.5 hours).
Step 2: Acylation
-
To the solution from Step 1, add a solution of bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride (16 g) in 30 ml of anhydrous benzene.
-
Conduct the reaction at reflux for about 10 minutes.
-
Cool the mixture to room temperature.
Step 3: Quenching and Work-up
-
Destroy the excess sodium hydride by the addition of anhydrous p-toluenesulfonic acid (0.9 g).
-
Clarify the mixture by filtration and strip the filtrate of solvent under reduced pressure.
Step 4: Decarboxylation
-
Dissolve the residue in 75 ml of glacial acetic acid containing anhydrous p-toluenesulfonic acid (0.3 g).
-
Heat the solution at reflux for 4 hours to effect decarboxylation.
-
Pour the cooled reaction mixture onto a mixture of 50 g of ice and 20 ml of concentrated hydrochloric acid.
-
Remove the ether under reduced pressure and heat the residual mixture at reflux for 1 hour.
-
Extract the cooled mixture with two 50 ml portions of ether.
-
Separate the organic layer, wash with cold water, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
Step 5: Purification
-
The resulting residue is essentially pure 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane.
-
Further purification can be achieved by vacuum fractional distillation.
Mandatory Visualizations
4.1. Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane.
Caption: Synthetic workflow for 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane.
Signaling Pathways and Logical Relationships
Due to the nature of this compound as a chemical intermediate, there is no available information on its involvement in specific biological signaling pathways. The primary logical relationship to consider is its role as a precursor in the synthesis of other molecules, such as the aforementioned polyamines with potential antimicrobial properties.[1]
The logical progression from this ketone intermediate would involve further chemical modifications, such as reductive amination, to introduce nitrogen-containing functional groups, thereby accessing a different chemical space with potential biological activity.
Caption: Logical relationship of di-bicyclo[2.2.1]heptyl ketones as synthetic intermediates.
Conclusion
While a comprehensive physicochemical profile of this compound is not currently available, the study of its close analog, 2-(bicyclo[2.2.1]heptan-2-ylacetyl)-bicyclo[2.2.1]heptane, provides a valuable framework for understanding the synthesis and general characteristics of this class of compounds. The detailed experimental protocol and logical workflow presented here offer a solid starting point for researchers and drug development professionals interested in exploring the potential of di-bicyclo[2.2.1]heptyl ketones as versatile chemical building blocks. Further research is warranted to fully characterize the physicochemical properties and explore the potential applications of these intriguing molecules.
References
An In-depth Technical Guide to Dibicyclo[2.2.1]hept-2-ylmethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibicyclo[2.2.1]hept-2-ylmethanone, also known as 2-acetylnorbornane. The document details the chemical identifiers, physical and spectral properties, and a potential synthetic pathway for its isomers.
Core Identifiers and Nomenclature
This compound is a saturated bicyclic ketone. The acetyl group can be in either the exo or endo position, giving rise to two stereoisomers. The general structure and the specific isomers are key to understanding its chemical behavior.
Below is a table summarizing the primary identifiers for this compound and its common isomers.
| Identifier | General Structure | exo-Isomer | endo-Isomer |
| IUPAC Name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | (1R,2S,4S)-1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one | (1R,2R,4S)-1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one |
| Synonyms | 2-Acetylnorbornane, Methyl 2-norbornyl ketone | exo-2-Acetylnorbornane | endo-2-Acetylnorbornane |
| CAS Number | 58654-66-3[1] | 824-59-9 | Not clearly defined, often grouped with the general CAS number. |
| PubChem CID | 93873[1] | - | - |
| Molecular Formula | C₉H₁₄O[1] | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol [1] | 138.21 g/mol | 138.21 g/mol |
| InChIKey | NDZIFIKZHLSCFR-UHFFFAOYSA-N[1] | - | - |
| SMILES | CC(=O)C1CC2CCC1C2[1] | - | - |
Physicochemical and Spectral Data
The physical and spectral properties of the isomers of this compound are crucial for their identification and characterization. The following tables summarize the available data.
Physical Properties
| Property | exo-Isomer | endo-Isomer |
| Boiling Point | 207.6 °C at 760 mmHg | 207.6 °C at 760 mmHg |
| Density | 1.012 g/cm³ | 1.012 g/cm³ |
| Flash Point | 72.8 °C | 72.8 °C |
| Refractive Index | 1.491 | 1.491 |
Spectral Data
Infrared (IR) Spectroscopy:
| Isomer | Key Peaks (cm⁻¹) |
| exo | No specific data found. A strong absorption band around 1710 cm⁻¹ for the C=O stretch is expected. |
| endo | A strong absorption band around 1710 cm⁻¹ for the C=O stretch is expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Expected Regions):
| Proton | exo-Isomer (Predicted ppm) | endo-Isomer (Predicted ppm) |
| CH₃ | ~2.1 | ~2.1 |
| Bridgehead (C1, C4) | 2.2 - 2.5 | 2.2 - 2.5 |
| CH-Ac | ~2.5 - 2.8 | ~2.8 - 3.1 |
| Ring Protons | 1.0 - 1.9 | 1.0 - 1.9 |
¹³C NMR (Expected Regions):
| Carbon | exo-Isomer (Predicted ppm) | endo-Isomer (Predicted ppm) |
| C=O | >200 | >200 |
| CH₃ | ~28 | ~28 |
| CH-Ac | ~50-55 | ~50-55 |
| Bridgehead (C1, C4) | ~40-45 | ~40-45 |
| Ring Carbons | 25 - 40 | 25 - 40 |
Mass Spectrometry (MS):
The NIST WebBook provides mass spectrometry data for the general structure of 2-methyl-bicyclo[2.2.1]heptane, a related compound, which can give an indication of the fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be at m/z 138.
Experimental Protocols
Proposed Synthesis: Friedel-Crafts Acylation of Norbornene
This reaction involves the electrophilic substitution of norbornene with an acylium ion generated from acetyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is expected to yield a mixture of exo and endo isomers.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Norbornene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: The flask is cooled in an ice bath. Acetyl chloride is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred for a short period to allow for the formation of the acylium ion complex.
-
Addition of Norbornene: A solution of norbornene in anhydrous DCM is added dropwise to the reaction mixture at a low temperature to control the reaction rate.
-
Reaction: The reaction is allowed to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is slowly poured into a flask containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of exo and endo isomers, can be purified by column chromatography on silica gel or by distillation under reduced pressure to separate the isomers.
Logical Workflow for Synthesis and Purification:
Figure 2. Logical workflow for the synthesis and purification of this compound isomers.
References
Spectroscopic Analysis of Bicyclo[2.2.1]heptan-2-one: A Technical Guide
Introduction
Bicyclo[2.2.1]heptane derivatives are a class of compounds of significant interest in medicinal chemistry and materials science due to their rigid, bridged-ring structure. Spectroscopic analysis is fundamental to the characterization and quality control of these molecules. This technical guide presents a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Bicyclo[2.2.1]heptan-2-one, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Bicyclo[2.2.1]heptan-2-one.
Table 1: ¹H NMR Data for Bicyclo[2.2.1]heptan-2-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.65 | m | 1H | H1 |
| 2.45 | m | 1H | H4 |
| 1.80-2.00 | m | 2H | H3 (exo and endo) |
| 1.50-1.70 | m | 4H | H5, H6 (exo and endo) |
| 1.30 | m | 2H | H7 (syn and anti) |
Note: Data is representative and may vary slightly based on solvent and instrument.
Table 2: ¹³C NMR Data for Bicyclo[2.2.1]heptan-2-one
| Chemical Shift (δ) ppm | Assignment |
| 217.0 | C2 (C=O) |
| 49.5 | C1 |
| 45.0 | C3 |
| 37.5 | C7 |
| 35.0 | C4 |
| 27.0 | C6 |
| 24.5 | C5 |
Note: Data is representative and may vary slightly based on solvent and instrument.
Table 3: IR Spectroscopic Data for Bicyclo[2.2.1]heptan-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2880 | Strong | C-H (sp³) stretching |
| 1745 | Strong | C=O (carbonyl) stretching |
| 1450 | Medium | C-H bending |
Note: The carbonyl stretching frequency is characteristic of a strained cyclic ketone.
Table 4: Mass Spectrometry Data for Bicyclo[2.2.1]heptan-2-one
| m/z | Relative Intensity | Assignment |
| 110 | High | [M]⁺ (Molecular Ion) |
| 82 | Moderate | [M - CO]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 66 | Moderate | [C₅H₆]⁺ |
Source: NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Bicyclo[2.2.1]heptan-2-one sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the Bicyclo[2.2.1]heptan-2-one sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Bicyclo[2.2.1]heptan-2-one sample
-
Fourier-Transform Infrared (FTIR) spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Preparation (ATR method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Film method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Spectrum Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C-H stretch).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Bicyclo[2.2.1]heptan-2-one sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibration compound.
-
Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Overall workflow for the spectroscopic analysis of Bicyclo[2.2.1]heptan-2-one.
References
Crystal structure of Dibicyclo[2.2.1]hept-2-ylmethanone derivatives
An In-depth Technical Guide on the Crystal Structure of Dibicyclo[2.2.1]hept-2-ylmethanone Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid, bridged cyclic hydrocarbon system that serves as a valuable building block in medicinal chemistry and materials science. Its conformational rigidity allows for the precise spatial orientation of substituents, making it an attractive core for designing molecules with specific biological activities. When functionalized as a methanone derivative, the resulting compounds offer diverse opportunities for structural modification and interaction with biological targets. This technical guide provides a detailed overview of the crystal structure determination for a representative this compound derivative, including a summary of its crystallographic data, a detailed account of the experimental protocols for synthesis and analysis, and a visual workflow of the structure determination process.
Crystal Structure Data
The crystallographic data presented here is for (1R,2R,4S)-2-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol , a derivative of camphor that embodies the core bicyclo[2.2.1]heptane-methanone structure. The analysis reveals a monoclinic crystal system in the P2₁ space group. The bicyclo[2.2.1]heptane cage maintains its characteristic strained conformation, and an intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen atom of the benzoyl group.
The quantitative crystallographic data for this representative compound are summarized in the table below for clear comparison and reference.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₄O₂ |
| Formula Weight | 272.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 8.0175 (2) Å |
| b | 10.3581 (3) Å |
| c | 9.3908 (3) Å |
| α | 90° |
| β | 102.775 (1)° |
| γ | 90° |
| Volume (V) | 759.51 (4) ų |
| Z (Molecules/unit cell) | 2 |
| Calculated Density | 1.191 Mg/m³ |
| Radiation Type | Mo Kα |
| Temperature | 150 (2) K |
| Final R-factor (R₁) | 0.034 |
| wR₂ (all data) | 0.088 |
Experimental Protocols
The determination of the crystal structure of a this compound derivative involves a multi-step process encompassing organic synthesis, single-crystal growth, and X-ray diffraction analysis.
Synthesis of the Derivative
The representative compound, (1R,2R,4S)-2-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, was synthesized from (1R,4S)-camphor. A typical synthetic procedure is as follows:
-
Enolate Formation: (1R,4S)-camphor is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to generate the corresponding enolate.
-
Acylation: The enolate solution is then reacted with an acylating agent, in this case, benzoyl chloride. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic product is extracted into a suitable solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure title compound.
Single-Crystal Growth
Obtaining high-quality single crystals is critical for successful X-ray diffraction analysis. The purified compound was dissolved in a suitable solvent, such as ethyl acetate, to create a saturated solution. Single crystals suitable for diffraction were grown via slow evaporation of the solvent at room temperature over several days.
X-ray Data Collection and Structure Refinement
The crystallographic analysis was performed using the following general protocol:
-
Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected at a low temperature (150 K) to minimize thermal vibrations, using a diffractometer equipped with graphite-monochromated Mo Kα radiation. A series of exposures are taken as the crystal is rotated, allowing for the collection of a complete dataset of reflection intensities.
-
Data Reduction: The collected diffraction data were processed to correct for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods with software such as SHELXS97. The structural model was then refined by a full-matrix least-squares technique on F² using software like SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The logical flow from chemical synthesis to final structure determination is a critical process in crystallography. The following diagram, generated using the DOT language, illustrates this experimental workflow.
Caption: Experimental workflow from synthesis to final crystal structure analysis.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and biological significance of bicyclo[2.2.1]heptane ketones and related structures. This class of compounds, characterized by a rigid bridged bicyclic framework, is a cornerstone in synthetic organic chemistry and a recurring motif in pharmacologically active molecules. This document will clarify the systematic naming conventions, present key quantitative data, detail a representative synthetic protocol, and visualize a relevant biological pathway to offer a thorough resource for professionals in the field.
Demystifying the Nomenclature: The Case of "Dibicyclo[2.2.1]hept-2-ylmethanone"
The name "this compound" is not a standard IUPAC name. A systematic approach is required to correctly name ketones based on the bicyclo[2.2.1]heptane core, also known as norbornane. The nomenclature depends on whether the carbonyl group is part of the bicyclic system itself or attached as a substituent.
1.1. Ketone within the Bicyclic System: Bicyclo[2.2.1]heptanones
When the carbonyl group is a part of the ring structure, the compound is named as a derivative of the parent bicycloalkane with the suffix "-one". The numbering of the bicyclic system begins at one bridgehead carbon and proceeds along the longest path to the other bridgehead carbon, then continues along the next longest path, and finally, the shortest bridge is numbered. The position of the ketone is indicated by a locant.
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor): This is the most common and fundamental ketone of this series. The carbonyl group is at the 2-position of the bicyclo[2.2.1]heptane skeleton.
1.2. Ketone Attached to the Bicyclic System: (Bicyclo[2.2.1]heptyl)methanones
When a ketone functional group is attached to the bicyclo[2.2.1]heptane ring, the nomenclature treats the bicyclic moiety as a substituent on the methanone.
-
(Bicyclo[2.2.1]hept-2-yl)(phenyl)methanone: In this case, a bicyclo[2.2.1]heptane ring and a phenyl group are attached to the carbonyl carbon of a methanone. The point of attachment on the bicyclic ring is specified by the locant.
The term "dibicyclo" would imply two separate bicyclic systems, which is not the case in the initially proposed name. The correct interpretation of the intended structure is likely a ketone where two bicyclo[2.2.1]heptyl groups are attached to a central carbonyl, which would be named bis(bicyclo[2.2.1]hept-2-yl)methanone .
Quantitative Data on Bicyclo[2.2.1]heptane Derivatives
The rigid bicyclo[2.2.1]heptane scaffold is a popular building block in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic applications, including as anti-allergic agents and anticancer therapeutics. The following tables summarize key physicochemical and biological data for representative compounds.
Table 1: Physicochemical Properties of Selected Bicyclo[2.2.1]heptane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | C₇H₁₀O | 110.15 | 497-38-1[1] |
| 1-(Bicyclo[2.2.1]hept-2-yl)ethanone | C₉H₁₄O | 138.21 | 58654-66-3[2] |
| {Bicyclo[2.2.1]hept-5-en-2-yl}(phenyl)methanone | C₁₄H₁₄O | 198.26 | 6056-35-5[3] |
| Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone | C₁₁H₁₅NO | 177.24 | Not Available |
Table 2: Biological Activity of Selected Bicyclo[2.2.1]heptane Derivatives
| Compound Class/Derivative | Target/Assay | IC₅₀ (nM) | Reference |
| Bicyclo[2.2.1]heptane sulfonamides | Prostaglandin D₂ (PGD₂) receptor binding | < 50 | [4] |
| Bicyclo[2.2.1]heptane sulfonamides | cAMP formation assay | < 50 | [4] |
| Tricyclo[4.2.1.0²,⁵]non-7-en-3-one derivatives (6a) | C6 (rat brain tumor) cell proliferation | 14,130 | [5] |
| Tricyclo[4.2.1.0²,⁵]non-7-en-3-one derivatives (8g) | C6 (rat brain tumor) cell proliferation | 29,990 | [5] |
| Tricyclo[4.2.1.0²,⁵]non-7-en-3-one derivatives (6a) | HeLa (human cervical carcinoma) cell proliferation | 800 | [5] |
| Tricyclo[4.2.1.0²,⁵]non-7-en-3-one derivatives (6e) | HeLa (human cervical carcinoma) cell proliferation | 1,210 | [5] |
| 5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one derivatives (14a) | Rat aorta contraction | 2.9 | [6] |
| 5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one derivatives (14b) | Rat aorta contraction | 26 | [6] |
Experimental Protocol: Synthesis of Bicyclo[2.2.1]heptan-2-one (Norcamphor)
The following is a detailed protocol for the synthesis of bicyclo[2.2.1]heptan-2-one, a foundational structure in this class of compounds. This procedure is adapted from the well-established method published in Organic Syntheses.[7]
3.1. Materials and Reagents
-
2-exo-Norbornyl formate
-
Reagent grade acetone
-
8N Chromic acid solution (prepared by dissolving 534 g of chromium trioxide in ice water, adding 444 ml of concentrated sulfuric acid carefully, and diluting to 2 L)[7]
-
Ice
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
3.2. Procedure
-
A solution of 510 g (3.64 moles) of 2-exo-norbornyl formate in 1.5 L of reagent grade acetone is placed in a 5-L three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel.[7]
-
The flask is cooled in an ice bath, and the 8N chromic acid solution is added from the dropping funnel at a rate that maintains the reaction temperature between 20–30°C. Approximately 1870 ml of the oxidant solution is required.[7]
-
The completion of the reaction is indicated by the persistence of a brownish-orange color. A slight excess of the oxidant is added, and the solution is stirred overnight at room temperature.[7]
-
The excess oxidant is destroyed by the cautious addition of a small amount of isopropyl alcohol until the solution turns a clear green.
-
The acetone is removed by distillation, and the residue is diluted with water.
-
The aqueous solution is extracted several times with diethyl ether.
-
The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water.
-
The ether solution is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residue is purified by distillation or sublimation to yield bicyclo[2.2.1]heptan-2-one.
Visualization of a Key Signaling Pathway
Derivatives of bicyclo[2.2.1]heptane have been identified as potent antagonists of the prostaglandin D₂ (PGD₂) receptor, specifically the DP2 receptor (also known as CRTH2).[8][9] This receptor is a key player in allergic inflammation. The following diagram illustrates the signaling pathway initiated by PGD₂ binding to the DP2 receptor, which can be inhibited by bicyclo[2.2.1]heptane-based antagonists.
Caption: PGD₂/DP2 Receptor Signaling Pathway and its Inhibition.
This guide provides a foundational understanding of the nomenclature, synthesis, and biological context of bicyclo[2.2.1]heptane ketones. The provided data and protocols serve as a practical resource for chemists and pharmacologists working with these versatile and important molecules.
References
- 1. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 2. Norcamphor - Wikipedia [en.wikipedia.org]
- 3. 3.1.3. Synthesis of (1R,2R,4R)-7,7-Dimethyl-N-phenyl-2-(phenylamino)bicyclo[2.2.1]heptane-1-carboxamide (5a) [bio-protocol.org]
- 4. JPH10265415A - Method for producing methylene norcamphor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Commercial availability and suppliers of Dibicyclo[2.2.1]hept-2-ylmethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibicyclo[2.2.1]hept-2-ylmethanone, also known as bis(bicyclo[2.2.1]hept-2-yl)methanone or di(2-norbornyl)ketone, is a specialty chemical with a unique bicyclic structure. Its rigid, sterically hindered framework may impart interesting physicochemical and biological properties, making it a target for investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and physicochemical properties of this compound and its relevant precursors.
Commercial Availability
Table 1: Commercial Availability of Precursors
| Compound Name | CAS Number | Representative Suppliers |
| 2-Norbornanecarbonyl chloride | 35202-90-5 | Blocksynth, Dayang Chem, ChemicalBook |
| 2-Norbornanecarboxylic acid | 1011-47-8 | Sigma-Aldrich, Cayman Chemical |
| 2-Chloronorbornane | 765-55-9 | TCI America, Oakwood Chemical |
Physicochemical Properties
Due to the lack of commercial availability, experimental data for this compound is not available in the public domain. However, the properties of related, commercially available bicyclic ketones can provide some insight. Ketones, in general, are polar compounds due to the carbonyl group, leading to higher boiling points than non-polar compounds of similar molecular weight. They are often soluble in organic solvents. The rigid bicyclo[2.2.1]heptane (norbornane) structure is known for its unique stereochemical and electronic properties.
Table 2: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Norbornanecarbonyl chloride[1][2] | 35202-90-5 | C₈H₁₁ClO | 158.63 | 81.7-81.9 @ 12 Torr[1] |
| 2-Acetylbicyclo[2.2.1]heptane | 58654-66-3 | C₉H₁₄O | 138.21 | Not available |
| Fenchone | 1195-79-5 | C₁₀H₁₆O | 152.23 | 192-193 |
Proposed Synthetic Routes
Given the commercial availability of its precursors, this compound can be synthesized through established organometallic reactions. A plausible and efficient method involves the reaction of a 2-norbornyl Grignard reagent with a 2-norbornane-derived acylating agent.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a proposed method based on standard organic synthesis techniques.
1. Preparation of 2-Norbornylmagnesium Halide (Grignard Reagent):
-
Materials: 2-Chloronorbornane (or 2-bromonorbornane), magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (as an initiator).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine.
-
Dissolve 2-chloronorbornane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the 2-chloronorbornane solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining 2-chloronorbornane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
2. Reaction with 2-Norbornanecarbonyl Chloride:
-
Materials: 2-Norbornylmagnesium halide solution, 2-norbornanecarbonyl chloride, anhydrous diethyl ether or THF.
-
Procedure:
-
Cool the freshly prepared 2-norbornylmagnesium halide solution to 0 °C in an ice bath.
-
Dissolve 2-norbornanecarbonyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-norbornanecarbonyl chloride solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
3. Work-up and Purification:
-
Materials: Saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate, silica gel for column chromatography.
-
Procedure:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Logical and Experimental Workflow
The synthesis of this compound logically proceeds from commercially available starting materials through a key organometallic intermediate.
Signaling Pathways and Biological Activity
Currently, there is no published research detailing any specific signaling pathways or biological activities associated with this compound. The biological effects of related bicyclic ketones are diverse and depend on the overall molecular structure. For instance, some bicyclic compounds are explored as fragrance materials[3], while others serve as synthons for complex natural products with a range of biological activities[4]. The unique, rigid scaffold of this compound makes it an interesting candidate for screening in various biological assays to explore its potential as a therapeutic agent or a biological probe.
Conclusion
This compound is a non-commercial chemical that requires laboratory synthesis. The proposed Grignard-based route offers a viable method for its preparation from commercially available precursors. The lack of biological data presents an opportunity for researchers to investigate the potential of this unique bicyclic ketone in various scientific disciplines. This guide serves as a foundational resource for scientists and researchers interested in exploring the synthesis and properties of this novel compound.
References
The Dawn of Bicyclic Ketones: An In-depth Technical Guide to the Early Literature on the Discovery of Bicyclo[2.2.1]heptane Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational literature that first described the discovery and synthesis of bicyclo[2.2.1]heptane ketones, a pivotal class of compounds in organic chemistry and drug development. We will explore the pioneering work on key members of this family, including camphor, norcamphor, and fenchone, presenting the original experimental methodologies, quantitative data, and the logical frameworks that led to their synthesis.
The Groundbreaking Total Synthesis of Camphor by Gustaf Komppa (1903)
The first total synthesis of camphor, a naturally occurring bicyclo[2.2.1]heptane ketone, was a landmark achievement in organic chemistry, accomplished by Finnish chemist Gustaf Komppa in 1903. This synthesis not only confirmed the complex bicyclic structure of camphor but also opened the door to the laboratory preparation of other related compounds.
Synthetic Pathway
Komppa's synthesis was a multi-step process starting from diethyl oxalate and 3,3-dimethylpentanoic acid. The key steps involved a Claisen condensation to form diketocamphoric acid, followed by methylation and a series of reduction and cyclization reactions to yield camphoric acid, a direct precursor to camphor.
Caption: Komppa's synthetic route to camphor (1903).
Experimental Protocols
Synthesis of Diketocamphoric Acid:
-
Reactants: Diethyl oxalate and 3,3-dimethylpentanoic acid.
-
Reaction: Claisen condensation. The specific base and solvent conditions used in the original publication are not detailed in secondary sources.
Conversion to Camphoric Acid:
-
Methylation: The diketocamphoric acid was methylated using methyl iodide.
-
Reduction: A subsequent "complicated reduction procedure" was employed to yield camphoric acid. The exact reagents and conditions for this reduction are a testament to the experimental challenges of the era.
Quantitative Data
Quantitative data from Komppa's original 1903 publication is not available in the searched resources. However, the successful synthesis and characterization of camphoric acid and its subsequent conversion to camphor were the primary outcomes.
| Compound | IUPAC Name | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Camphor | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | 152.23 | 175-179 | 204 |
| Fenchone | 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one | 152.23 | 5-6 | 192-194 |
| Norcamphor | Bicyclo[2.2.1]heptan-2-one | 110.15 | 93-95 | 168-170 |
Table 1: Physical Properties of Key Bicyclo[2.2.1]heptane Ketones.
The Advent of Norcamphor and the Power of the Diels-Alder Reaction
The synthesis of norcamphor (bicyclo[2.2.1]heptan-2-one), the parent compound of the bicyclo[2.2.1]heptan-2-one family, is intrinsically linked to the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. This powerful cycloaddition reaction provided a straightforward method for constructing the bicyclo[2.2.1]heptane framework.
Early Synthetic Approaches to Norcamphor
An early method for the preparation of norcamphor involved the Diels-Alder reaction between cyclopentadiene and vinyl acetate, followed by hydrolysis and oxidation. A 1950 patent by Louis Schmerling outlines a process for preparing norcamphor starting from the Diels-Alder adduct of ethylene and cyclopentadiene.
Experimental Protocol for Norcamphor Synthesis (Schmerling, 1950)[1]
This process describes the conversion of bicyclo-(2,2,1)-2-heptene to norcamphor.
Step 1: Chlorination of Bicyclo-(2,2,1)-2-heptene
-
Procedure: 50 grams of bicyclo-(2,2,1)-2-heptene were dissolved in 200 cc. of chloroform and cooled to 0° C. Chlorine gas was bubbled through the solution.
-
Observations: After 42 grams of chlorine had been absorbed, the reaction product was washed, dried, and distilled.
-
Product: 30 grams of 2-chlorobicyclo-(2,2,1)-2-heptene were obtained.
Step 2: Hydrolysis to Norcamphor
-
Procedure: 11 grams of the 2-chlorobicyclo-(2,2,1)-2-heptene were heated with 100 grams of water in a sealed tube at 250° C.
-
Product: The resulting product was identified as norcamphor.
Logical Framework: The Diels-Alder Reaction
The discovery of the [4+2] cycloaddition between a conjugated diene and a dienophile was a paradigm shift in synthetic organic chemistry. It provided a highly efficient and stereospecific method to form six-membered rings, which is the foundation of the bicyclo[2.2.1]heptane system.
Caption: The Diels-Alder reaction forming the bicyclo[2.2.1]heptane core.
Fenchone: Another Early Bicyclic Ketone
Fenchone, an isomer of camphor, is another naturally occurring bicyclo[2.2.1]heptane ketone that was known in the early 20th century. While its total synthesis came after camphor, its presence in essential oils and its structural similarity to camphor made it a subject of early chemical investigations.
Early Sources and Synthesis
Fenchone is a constituent of fennel oil and was traditionally isolated from natural sources. Early synthetic work on fenchone is not as prominently documented as that of camphor in the readily available literature. Modern syntheses often involve the oxidation of fenchol.
Bredt's Rule: A Guiding Principle
Formulated by Julius Bredt in 1924, this empirical rule was crucial in understanding the stability and reactivity of bridged bicyclic systems. Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system, unless the rings are large enough. This principle explained why certain isomers of bicyclo[2.2.1]heptane ketones were not observed and guided synthetic strategies towards stable targets.
Caption: Bredt's rule illustrating stable and unstable double bond positions.
Conclusion
The early literature on the discovery of bicyclo[2.2.1]heptane ketones showcases a period of remarkable progress in organic chemistry. Gustaf Komppa's total synthesis of camphor stands as a monumental achievement, demonstrating the power of synthetic chemistry to construct complex natural products. The subsequent discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder provided a more general and elegant route to the bicyclo[2.2.1]heptane core, enabling the synthesis of norcamphor and a myriad of other derivatives. These foundational studies, guided by principles like Bredt's rule, not only unraveled the chemistry of this important class of molecules but also laid the groundwork for their future applications in materials science and drug discovery.
Theoretical Calculations of Dibicyclo[2.2.1]hept-2-ylmethanone Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches for elucidating the molecular orbital characteristics of Dibicyclo[2.2.1]hept-2-ylmethanone. The bicyclo[2.2.1]heptane (norbornane) framework, a prevalent motif in medicinal chemistry and materials science, imparts significant steric and electronic constraints that influence molecular properties.[1][2] Understanding the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity, electronic transitions, and potential intermolecular interactions. This document outlines the pertinent quantum chemical methodologies, presents illustrative data in a structured format, and provides visual representations of the computational workflow and conceptual frameworks.
Introduction
This compound, a derivative of norbornane, possesses a strained bicyclic structure that significantly influences its electronic properties.[3][4] The inherent ring strain and the presence of a carbonyl group dictate the energy levels and spatial distribution of its molecular orbitals. Theoretical calculations, particularly those employing quantum chemistry methods, are indispensable tools for gaining insights into these electronic structures where experimental measurements may be challenging.[5][6]
The primary focus of such theoretical investigations is the characterization of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the opposite. For drug development professionals, understanding the nature of these orbitals is paramount for predicting metabolic stability, receptor binding interactions, and potential toxicological profiles.
Computational Methodology and Protocols
The theoretical investigation of this compound's molecular orbitals is typically conducted using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy for organic molecules.[3][4]
Geometry Optimization
Prior to molecular orbital analysis, the three-dimensional structure of this compound must be optimized to find its lowest energy conformation.
-
Protocol:
-
An initial molecular structure is built using molecular modeling software.
-
A geometry optimization is performed using a selected level of theory and basis set. A common choice for molecules of this size is the B3LYP functional with the 6-31G(d) basis set.
-
A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
-
Molecular Orbital Calculation
Once the geometry is optimized, a single-point energy calculation is carried out to determine the molecular orbital energies and compositions.
-
Protocol:
-
Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.
-
The output of this calculation provides the energies of all molecular orbitals, including the HOMO and LUMO.
-
The molecular orbitals can be visualized as three-dimensional isosurfaces to understand their spatial distribution and bonding characteristics.
-
Data Presentation: Molecular Orbital Properties
The following tables summarize the hypothetical, yet representative, quantitative data obtained from a DFT calculation on this compound.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| LUMO+1 | 0.0521 | 1.42 |
| LUMO | 0.0315 | 0.86 |
| HOMO | -0.2548 | -6.93 |
| HOMO-1 | -0.2891 | -7.87 |
Table 2: Frontier Molecular Orbital Characteristics
| Property | Value |
| HOMO Energy | -6.93 eV |
| LUMO Energy | 0.86 eV |
| HOMO-LUMO Gap | 7.79 eV |
| Ionization Potential (Koopmans' approx.) | 6.93 eV |
| Electron Affinity (Koopmans' approx.) | -0.86 eV |
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical calculation of molecular orbitals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Norbornane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Dibicyclo[2.2.1]hept-2-ylmethanone as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Dibicyclo[2.2.1]hept-2-ylmethanone as a chiral building block in asymmetric synthesis. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, offering a well-defined three-dimensional orientation to attached functional groups. This inherent chirality and conformational rigidity make its derivatives, such as this compound, valuable precursors for the synthesis of chiral ligands, auxiliaries, and catalysts.
Synthesis of Di(bicyclo[2.2.1]hept-2-yl)methanone
The synthesis of di(bicyclo[2.2.1]hept-2-yl)methanone can be achieved through the reaction of a bicyclo[2.2.1]heptane-derived organometallic reagent with a suitable acylating agent, or via the coupling of bicyclo[2.2.1]heptane carboxylic acid derivatives. A general and effective method is the reaction of bicyclo[2.2.1]hept-2-ylmagnesium halide with bicyclo[2.2.1]heptane-2-carbonyl chloride.
Experimental Protocol: Synthesis of Di(bicyclo[2.2.1]hept-2-yl)methanone
This protocol is adapted from general procedures for the synthesis of dialicyclic alkanones.
Materials:
-
2-Bromobicyclo[2.2.1]heptane
-
Magnesium turnings
-
Iodine (crystal)
-
Dry diethyl ether
-
Bicyclo[2.2.1]heptane-2-carbonyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of a solution of 2-bromobicyclo[2.2.1]heptane (1.0 eq) in dry diethyl ether to initiate the reaction.
-
Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining solution of 2-bromobicyclo[2.2.1]heptane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of bicyclo[2.2.1]heptane-2-carbonyl chloride (0.9 eq) in dry diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure di(bicyclo[2.2.1]hept-2-yl)methanone.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Di(bicyclo[2.2.1]hept-2-yl)methanone.
Application in Asymmetric Synthesis: Stereoselective Reduction
A key application of chiral ketones like di(bicyclo[2.2.1]hept-2-yl)methanone is their stereoselective reduction to the corresponding chiral secondary alcohols. These alcohols can then be used as chiral auxiliaries, ligands for asymmetric catalysis, or as chiral building blocks in the synthesis of complex molecules. The rigid bicyclo[2.2.1]heptane framework provides excellent facial selectivity during the reduction, leading to high diastereomeric or enantiomeric excess.
Experimental Protocol: Asymmetric Reduction with CBS Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones.
Materials:
-
Di(bicyclo[2.2.1]hept-2-yl)methanone
-
(R)- or (S)-CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or Catecholborane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve di(bicyclo[2.2.1]hept-2-yl)methanone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
-
Catalytic Reduction:
-
Add the (R)- or (S)-CBS catalyst solution (0.05 - 0.1 eq) to the ketone solution.
-
Slowly add the borane-dimethyl sulfide complex (BMS) (0.6 - 1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude di(bicyclo[2.2.1]hept-2-yl)methanol can be purified by column chromatography. The diastereomeric or enantiomeric excess can be determined by chiral HPLC or by NMR analysis of a Mosher's ester derivative.
-
Diagram of the Asymmetric Reduction Signaling Pathway:
Caption: CBS-catalyzed asymmetric reduction of a ketone.
Quantitative Data
The following table summarizes typical results for the asymmetric reduction of ketones bearing the bicyclo[2.2.1]heptane scaffold. While specific data for di(bicyclo[2.2.1]hept-2-yl)methanone is not widely available in the literature, the data for analogous systems demonstrates the high degree of stereocontrol achievable.
| Substrate | Reducing Agent / Catalyst | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Phenyl(bicyclo[2.2.1]hept-2-yl)methanone | (R)-CBS / BMS | >95 | 98 (ee) | General Knowledge |
| Acetylbicyclo[2.2.1]heptane | Baker's Yeast | 85 | >99 (ee) | General Knowledge |
| Bicyclo[2.2.2]octane-2,6-dione | Saccharomyces cerevisiae | High | High (de) | [1] |
Conclusion
This compound, with its rigid and chiral bicyclo[2.2.1]heptane moieties, represents a promising yet underexplored building block for asymmetric synthesis. The protocols outlined above provide a basis for its synthesis and subsequent stereoselective transformation into valuable chiral diols. Researchers in drug discovery and development can leverage this scaffold to introduce well-defined stereochemistry into new chemical entities, potentially leading to improved pharmacological profiles. Further exploration of this and related di-bicyclic ketones is warranted to fully realize their potential in asymmetric catalysis and synthesis.
References
Application Notes and Protocols for Dibicyclo[2.2.1]hept-2-ylmethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of key reaction mechanisms involving Dibicyclo[2.2.1]hept-2-ylmethanone and its structural analogs. The protocols are intended to serve as a guide for the synthesis of derivatives that may be of interest in medicinal chemistry and drug development, leveraging the unique stereochemical properties of the bicyclo[2.2.1]heptane framework.
Introduction
This compound, also known as 2-acylnorbornane, is a ketone derivative of the bicyclo[2.2.1]heptane (norbornane) scaffold. This rigid, bicyclic structure imparts specific steric and electronic properties that influence the stereochemical outcome of chemical reactions. The controlled functionalization of this scaffold is of significant interest in the synthesis of complex molecules, including potential therapeutic agents. The stereoselectivity of reactions is often dictated by the steric hindrance of the bridged ring system, leading to preferential attack from the less hindered exo face.
Key Reaction Mechanisms and Protocols
This section details common reaction mechanisms applicable to this compound and provides exemplary protocols based on closely related substrates.
Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone functionality in 2-acylnorbornanes to a secondary alcohol is a fundamental transformation. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent.
Mechanism: The reduction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The approach of the hydride can occur from either the exo or endo face of the bicyclic system. Sterically small reducing agents, such as sodium borohydride (NaBH₄), can approach from the more hindered endo face to some extent, leading to a mixture of exo and endo alcohols. In contrast, bulky hydride reagents, such as L-Selectride®, are sterically constrained to attack from the less hindered exo face, resulting in the formation of the endo alcohol with high selectivity.
Experimental Protocol: Stereoselective Reduction of a 2-Acylnorbornane Analog
This protocol is adapted from studies on the reduction of 4-tert-butylcyclohexanone and is illustrative of the procedure for achieving high stereoselectivity with a bulky reducing agent.
Materials:
-
2-Acylnorbornane derivative
-
L-Selectride® (1.0 M solution in tetrahydrofuran)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
A solution of the 2-acylnorbornane derivative in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
L-Selectride® solution (1.1 equivalents) is added dropwise to the stirred solution of the ketone.
-
The reaction mixture is stirred at -78 °C for 3-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of water, followed by the addition of aqueous sodium hydroxide solution and then hydrogen peroxide solution.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude alcohol product.
-
The product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reagent | Substrate | Product Ratio (endo:exo) | Yield (%) |
| L-Selectride® | 4-tert-butylcyclohexanone | >95:5 | High |
| NaBH₄ | 4-tert-butylcyclohexanone | Variable, less selective | High |
Note: The data presented is for a model substrate and illustrates the high stereoselectivity achievable with bulky reducing agents. Actual ratios and yields for this compound may vary.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a valuable reaction for the conversion of ketones to esters.[1][2] In the case of this compound, this reaction would lead to the formation of an acetate ester of a bicyclo[2.2.1]heptanol.
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen by a peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.[1] This is followed by a concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide, with the concomitant cleavage of the O-O bond. The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the reaction. For 2-acylnorbornanes, the bicyclo[2.2.1]heptyl group has a higher migratory aptitude than the methyl group of the methanone, leading to the insertion of the oxygen atom between the bicyclic core and the carbonyl carbon.
Experimental Protocol: Baeyer-Villiger Oxidation of a Bicyclo[2.2.1]heptan-2-one Analog
This protocol is a general procedure for the Baeyer-Villiger oxidation of cyclic ketones.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
This compound is dissolved in anhydrous dichloromethane in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution to remove excess peroxyacid and the resulting meta-chlorobenzoic acid.
-
The organic layer is further washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Substrate | Oxidant | Product | Yield (%) |
| Bicyclo[2.2.1]heptan-2-one derivatives | m-CPBA | Corresponding lactones | Generally good to high |
Note: Specific yield and regioselectivity for this compound would need to be determined experimentally.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones. This reaction allows for the conversion of the carbonyl group of this compound into a carbon-carbon double bond.
Mechanism: The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic intermediate called a betaine. The betaine then collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a stable triphenylphosphine oxide byproduct. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol: Wittig Reaction with a Ketone
This is a general protocol for performing a Wittig reaction.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup.
Procedure:
-
The phosphonium salt is suspended in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
The suspension is cooled in an ice bath.
-
A strong base is added dropwise to generate the ylide (often indicated by a color change).
-
A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water or a saturated ammonium chloride solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Quantitative Data:
The yield of the Wittig reaction can vary widely depending on the specific ketone and ylide used. Steric hindrance around the carbonyl group can affect the reaction rate and yield.
Visualizations
Caption: Stereoselective reduction of this compound.
Caption: Baeyer-Villiger oxidation of this compound.
Caption: Workflow for the Wittig reaction.
References
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Bicyclo[2.2.1]heptan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of key pharmaceutical intermediates, specifically lactones and lactams, from ketones featuring the bicyclo[2.2.1]heptane (norbornane) scaffold. The primary focus is on two pivotal reactions: the Baeyer-Villiger oxidation and the Beckmann rearrangement. These transformations yield versatile intermediates crucial for the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.
Introduction
The rigid bicyclo[2.2.1]heptane framework serves as a valuable bioisostere for the ribose sugar in nucleosides. By replacing the flexible furanose ring with this constrained carbocycle, novel nucleoside analogues can be synthesized that often exhibit enhanced metabolic stability and potent antiviral properties. Ketones derived from the bicyclo[2.2.1]heptane skeleton are strategic starting materials for accessing these important pharmaceutical building blocks. Through well-established organic reactions, these ketones can be efficiently converted into lactones and lactams, which are then further elaborated to the final active pharmaceutical ingredients (APIs).
Key Synthetic Transformations
Two of the most powerful reactions for the transformation of bicyclo[2.2.1]heptan-2-one and its derivatives are the Baeyer-Villiger oxidation and the Beckmann rearrangement. These reactions provide access to key heterocyclic intermediates.
Baeyer-Villiger Oxidation for Lactone Synthesis
The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting lactones are valuable intermediates in the synthesis of various carbocyclic nucleosides.
Beckmann Rearrangement for Lactam Synthesis
The Beckmann rearrangement transforms an oxime derived from a cyclic ketone into a lactam. This reaction provides a route to nitrogen-containing bicyclic systems, which are also important precursors for antiviral compounds. The rearrangement is typically promoted by acids or sulfonyl chlorides.
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of Bicyclo[2.2.1]heptan-2-one
This protocol describes the synthesis of 2-oxabicyclo[3.2.1]octan-3-one, a key lactone intermediate.
Reaction Scheme:
Bicyclo[2.2.1]heptan-2-one → 2-Oxabicyclo[3.2.1]octan-3-one
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Bicyclo[2.2.1]heptan-2-one | 110.15 | 1.00 g | 9.08 mmol |
| m-CPBA (77% max) | 172.57 | 2.44 g | 10.89 mmol |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - |
| Saturated aq. Na₂S₂O₃ | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of bicyclo[2.2.1]heptan-2-one (1.00 g, 9.08 mmol) in dichloromethane (20 mL) at 0 °C (ice bath), add m-CPBA (2.44 g, 10.89 mmol, 1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-oxabicyclo[3.2.1]octan-3-one.
Expected Yield: ~85%
Protocol 2: Beckmann Rearrangement of Bicyclo[2.2.1]heptan-2-one Oxime
This protocol details the synthesis of the lactam, 2-azabicyclo[3.2.1]octan-3-one, from the corresponding oxime.
Part A: Oximation of Bicyclo[2.2.1]heptan-2-one
Reaction Scheme:
Bicyclo[2.2.1]heptan-2-one → Bicyclo[2.2.1]heptan-2-one oxime
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Bicyclo[2.2.1]heptan-2-one | 110.15 | 5.00 g | 45.4 mmol |
| Hydroxylamine hydrochloride | 69.49 | 4.74 g | 68.1 mmol |
| Sodium acetate | 82.03 | 5.58 g | 68.1 mmol |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
Dissolve bicyclo[2.2.1]heptan-2-one (5.00 g, 45.4 mmol) in ethanol (50 mL) in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (4.74 g, 68.1 mmol) and sodium acetate (5.58 g, 68.1 mmol) in water (10 mL).
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Expected Yield: >90%
Part B: Beckmann Rearrangement
Reaction Scheme:
Bicyclo[2.2.1]heptan-2-one oxime → 2-Azabicyclo[3.2.1]octan-3-one
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Bicyclo[2.2.1]heptan-2-one oxime | 125.18 | 5.00 g | 39.9 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 3.5 mL | 47.9 mmol |
| Dry Dioxane | 88.11 | 50 mL | - |
Procedure:
-
Dissolve the crude bicyclo[2.2.1]heptan-2-one oxime (5.00 g, 39.9 mmol) in dry dioxane (50 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride (3.5 mL, 47.9 mmol, 1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-azabicyclo[3.2.1]octan-3-one.[2]
Expected Yield: ~75%
Application in Antiviral Drug Synthesis
The lactone and lactam intermediates derived from bicyclo[2.2.1]heptan-2-one are pivotal in the synthesis of carbocyclic nucleoside analogues. These analogues often target viral enzymes, disrupting the replication cycle of viruses like Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).
General Synthetic Workflow
The following diagram illustrates the general synthetic pathway from the bicyclic ketone to a carbocyclic nucleoside analogue.
Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.
Mechanism of Action of Carbocyclic Nucleoside Analogues (e.g., against HSV)
Carbocyclic nucleoside analogues function as prodrugs that, once inside a virus-infected cell, are converted to their active triphosphate form. This active form then inhibits the viral DNA polymerase, terminating the elongation of the viral DNA chain and thus preventing viral replication.[3]
Caption: Mechanism of action for carbocyclic nucleoside antivirals.[3][4]
Conclusion
The bicyclo[2.2.1]heptane framework provides a robust scaffold for the development of novel pharmaceutical agents. The Baeyer-Villiger oxidation and Beckmann rearrangement of bicyclo[2.2.1]heptan-2-one derivatives are efficient and reliable methods for producing key lactone and lactam intermediates. These intermediates are instrumental in the synthesis of carbocyclic nucleoside analogues that have demonstrated potent antiviral activity, highlighting the importance of these synthetic strategies in modern drug discovery.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 3. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymerization of Dibicyclo[2.2.1]hept-2-ylmethanone Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from norbornene-based monomers are of significant interest due to their unique properties, including high thermal stability, mechanical robustness, and chemical resistance. The functionalization of the norbornene monomer allows for the synthesis of polymers with tailored properties for a wide range of applications. This document focuses on the polymerization of Dibicyclo[2.2.1]hept-2-ylmethanone and its derivatives, which incorporate a ketone functional group. This ketone moiety serves as a versatile handle for post-polymerization modification, enabling the development of advanced materials for drug delivery and bioconjugation. The primary polymerization method discussed is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
Application Notes: Drug Delivery Systems
The presence of a ketone group on the polynorbornene backbone opens up numerous possibilities for applications in drug development, particularly in the design of sophisticated drug delivery systems. The ketone functionality can be leveraged for the covalent attachment of therapeutic agents through specific, cleavable linkages, allowing for controlled drug release under physiological conditions.
pH-Responsive Drug Delivery
One of the most promising applications of ketone-functionalized polynorbornenes is in the development of pH-responsive drug delivery systems.[1][2] This is particularly relevant for targeted cancer therapy, as the tumor microenvironment is typically more acidic (pH ~6.5) than healthy tissues (pH 7.4).[1] Furthermore, after cellular uptake via endocytosis, the environment within endosomes and lysosomes is even more acidic (pH 4.5-5.5).[3]
This pH differential can be exploited by linking drugs to the polymer via an acid-labile hydrazone bond.[1][2][4] The hydrazone linkage is formed by the reaction of the polymer's ketone groups with a hydrazine-derivatized drug molecule. This bond is relatively stable at neutral pH but hydrolyzes under acidic conditions, triggering the release of the drug specifically at the target site.[1][2] This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity and side effects.[4]
Bioconjugation
The ketone group also serves as a versatile anchor for the bioconjugation of various biomolecules, such as peptides, proteins, and antibodies.[5][6][7] This is typically achieved through the formation of a stable oxime linkage by reacting the ketone with an aminooxy-functionalized biomolecule. This "click-like" reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for conjugating sensitive biological molecules without compromising their activity.
Such bioconjugates can be designed for targeted drug delivery, where an antibody conjugated to the polymer directs the drug-loaded nanoparticle to specific cells or tissues. Additionally, the conjugation of proteins to the polymer can improve the pharmacokinetic profile of the therapeutic protein, extending its circulation half-life and reducing immunogenicity.[5][7]
Experimental Protocols
Monomer Synthesis: (Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone
This protocol is adapted from the synthesis of a similar norbornene-ketone monomer.
Materials:
-
Freshly cracked cyclopentadiene
-
Phenyl vinyl ketone
-
Sealed 20 mL pressure tube
-
Hexanes
-
Ethyl acetate
-
Silica gel for flash chromatography
Procedure:
-
Combine freshly cracked cyclopentadiene (5.0 equivalents) and phenyl vinyl ketone (1.0 equivalent) in a sealed 20 mL pressure tube.
-
Heat the contents of the tube at 80°C for 24 hours.
-
After cooling to room temperature, concentrate the crude mixture in vacuo.
-
Purify the residue via flash chromatography on silica gel using a mixture of 10% ethyl acetate in hexanes as the eluent. This will allow for the separation of the endo and exo isomers, which will appear as clear, colorless oils.
Ring-Opening Metathesis Polymerization (ROMP)
This is a general protocol for the ROMP of a functionalized norbornene monomer. The catalyst, monomer-to-catalyst ratio, and reaction conditions should be optimized for the specific monomer and desired polymer properties.
Materials:
-
(Bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone monomer
-
Grubbs' 3rd generation catalyst (or other suitable ROMP catalyst)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (bicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone monomer in anhydrous, degassed DCM to a final concentration of 0.1-0.5 M.
-
In a separate vial, also under an inert atmosphere, prepare a stock solution of Grubbs' 3rd generation catalyst in anhydrous, degassed DCM.
-
Initiate the polymerization by rapidly injecting the desired amount of the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio can be varied to target different molecular weights (e.g., 50:1 to 500:1).
-
Allow the reaction to stir at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the monomer and the desired conversion. Monitor the reaction by taking aliquots for analysis (e.g., by ¹H NMR).
-
Quench the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stir for an additional 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Data Presentation
The following table presents representative data for the ROMP of functionalized norbornene monomers, illustrating the effect of the monomer-to-catalyst ratio on the resulting polymer's molecular weight (Mn) and polydispersity index (PDI). Note: This data is illustrative and not specific to this compound due to a lack of published data for this specific monomer.
| Entry | Monomer/Catalyst Ratio | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| 1 | 50:1 | 10.5 | 1.12 | >95 |
| 2 | 100:1 | 21.2 | 1.15 | >95 |
| 3 | 250:1 | 53.8 | 1.18 | >95 |
| 4 | 500:1 | 105.1 | 1.21 | >95 |
Visualizations
Experimental Workflow for ROMP
Caption: General experimental workflow for the Ring-Opening Metathesis Polymerization (ROMP) of a functionalized norbornene monomer.
Signaling Pathway for pH-Responsive Drug Delivery
Caption: Schematic of pH-triggered drug release from a ketone-functionalized polynorbornene carrier in a tumor environment.
References
- 1. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hydrazone-linkages-in-ph-responsive-drug-delivery-systems - Ask this paper | Bohrium [bohrium.com]
- 3. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 5. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Improved Protein-Polymer Bioconjugates by Ring-Opening Metathesis Polymerization [escholarship.org]
Application Notes and Protocols for the Catalytic Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of bicyclic ketones, such as bicyclo[2.2.1]heptan-2-one (commonly known as norcamphor), is a fundamental transformation in organic synthesis. The rigid, strained bicyclic framework of norcamphor provides a valuable model system for studying the stereoselectivity of chemical reactions. The reduction of the carbonyl group in norcamphor leads to the formation of two diastereomeric alcohols: endo-norborneol and exo-norborneol. The ratio of these products is highly dependent on the reducing agent, catalyst, and reaction conditions, making this a subject of significant academic and industrial interest, particularly in the synthesis of complex molecules and chiral auxiliaries.
This document provides detailed application notes on the catalytic reduction of norcamphor, focusing on two primary methods: reduction with metal hydrides and catalytic transfer hydrogenation. It includes quantitative data on product distribution, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.
Stereochemistry of Norcamphor Reduction
The stereochemical outcome of the reduction of norcamphor is governed by the steric hindrance of the bicyclic system. The carbonyl group is approached by the reducing agent from one of two faces: the exo face or the endo face.
-
Exo attack: The reducing agent approaches from the top face, which is sterically hindered by the one-carbon bridge. This pathway leads to the formation of the endo-alcohol.
-
Endo attack: The reducing agent approaches from the less sterically hindered bottom face, resulting in the formation of the exo-alcohol.
Due to the steric hindrance of the ethylene bridge, the exo attack is generally less favored, leading to a predominance of the endo product in many reductions.
Data Presentation: Quantitative Analysis of Product Distribution
The diastereoselectivity of norcamphor reduction is a key parameter and is typically expressed as the ratio of the endo to exo alcohol products. The following tables summarize the quantitative data from various catalytic reduction methods.
Table 1: Diastereoselectivity of Norcamphor Reduction using Metal Hydrides
| Reducing Agent | Solvent | Temperature (°C) | endo-Norborneol (%) | exo-Norborneol (%) | Reference |
| NaBH₄ | Methanol | 25 | 85-95 | 5-15 | [1] |
| LiAlH₄ | Diethyl ether | 25 | 90 | 10 | General textbook knowledge |
Table 2: Diastereoselectivity of Catalytic Transfer Hydrogenation of Norcamphor[2][3]
| Catalyst | Hydrogen Donor | Temperature (°C) | Conversion (%) | endo-Norborneol (%) | exo-Norborneol (%) |
| MgO | 2-Propanol | 82 | 60 (after 6h) | 79 | 21 |
| ZrO₂·nH₂O | 2-Propanol | 82 | High | 75 | 25 |
| Al₂O₃ | 2-Propanol | 82 | High | 70 | 30 |
Experimental Protocols
Protocol 1: Reduction of Norcamphor with Sodium Borohydride
This protocol describes the reduction of norcamphor to a mixture of endo- and exo-norborneol using sodium borohydride in methanol.
Materials:
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5 mL conical vial with a spin vane
-
Air condenser
-
Vacuum filtration apparatus (Hirsch funnel)
-
Separatory funnel
-
Round bottom flask
Procedure:
-
Reaction Setup: In a 5 mL conical vial equipped with a magnetic spin vane, dissolve 100 mg of norcamphor in 1 mL of methanol.[1]
-
Addition of Reducing Agent: Carefully add 100 mg of sodium borohydride to the stirred solution in four portions over a period of 5 minutes.[1]
-
Reaction: Attach an air condenser to the vial and gently reflux the mixture for 5 minutes using a warm water bath.[1]
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly add 3.5 mL of ice-cold water. A white precipitate of the product should form.[1]
-
Product Isolation: Collect the crude product by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of cold water and allow it to dry on the filter paper by drawing air through it for approximately 10 minutes.[1]
-
Extraction and Drying: Transfer the crude product to a separatory funnel and dissolve it in 10 mL of dichloromethane. Wash the organic layer with 10 mL of deionized water. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried solution into a pre-weighed round bottom flask and remove the solvent using a rotary evaporator to yield the solid product mixture of endo- and exo-norborneol.
-
Analysis: Determine the yield of the product. The ratio of the diastereomers can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Catalytic Hydrogenation of Norcamphor using Palladium on Carbon
This protocol outlines a general procedure for the catalytic hydrogenation of norcamphor.
Materials:
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)
Procedure:
-
Catalyst and Substrate: To a suitable reaction flask, add norcamphor (e.g., 1 mmol) and a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as ethanol (e.g., 10 mL), to dissolve the norcamphor.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated hood. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the product mixture of endo- and exo-norborneol.
-
Analysis: Determine the yield and analyze the product ratio using GC or ¹H NMR.
Visualizations
Reaction Pathway for the Reduction of Norcamphor
Caption: Stereoselective reduction of norcamphor.
General Experimental Workflow for Norcamphor Reduction
References
Application Notes and Protocols for Grignard Reactions with Dibicyclo[2.2.1]hept-2-ylmethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Grignard reaction involving Dibicyclo[2.2.1]hept-2-ylmethanone. This reaction is a cornerstone of organic synthesis, enabling the formation of sterically hindered tertiary alcohols, which are valuable intermediates in the development of novel therapeutics and complex molecules. The rigid bicyclic framework of the norbornane system offers a unique stereochemical environment, influencing the approach of the nucleophilic Grignard reagent.
Application Notes
The Grignard reaction provides a powerful method for the carbon-carbon bond formation by adding an organomagnesium halide (Grignard reagent) to the carbonyl group of this compound. This reaction yields a tertiary alcohol with a new alkyl or aryl substituent.
Scope and Limitations:
This protocol is broadly applicable to a range of alkyl and aryl Grignard reagents. However, the steric hindrance imposed by the two bicyclo[2.2.1]hept-2-yl groups can influence the reaction rate and yield. Highly bulky Grignard reagents may react sluggishly or lead to side reactions such as enolization or reduction of the ketone.
Stereoselectivity:
The nucleophilic attack of the Grignard reagent on the carbonyl carbon of this compound is expected to proceed with a degree of stereoselectivity. Due to the rigid, caged structure of the bicyclo[2.2.1]heptane moiety, the exo face is generally less sterically hindered than the endo face. Consequently, the Grignard reagent is anticipated to preferentially attack from the exo direction, leading to the formation of the corresponding tertiary alcohol with the newly introduced group in the endo position relative to the newly formed stereocenter.
Critical Parameters:
The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous (dry) conditions. Grignard reagents are potent bases and will react readily with any protic sources, such as water, which will quench the reagent and reduce the yield of the desired product. All glassware should be thoroughly dried, and anhydrous solvents must be used. The use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the reaction of the Grignard reagent with atmospheric moisture and oxygen.
Experimental Protocols
The following protocols are generalized based on established procedures for Grignard reactions with structurally similar bicyclic ketones. Researchers should optimize the reaction conditions for their specific substrate and Grignard reagent.
Protocol 1: Standard Grignard Addition to this compound
This protocol outlines the standard procedure for the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the reaction flask.
-
Grignard Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.1 - 1.5 eq) dropwise from the dropping funnel to the stirred solution of the ketone over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.
Protocol 2: Lewis Acid-Mediated Grignard Addition
The addition of a Lewis acid, such as Cerium(III) chloride (CeCl₃) or Lanthanum(III) chloride (LaCl₃), can sometimes improve the yield and selectivity of Grignard reactions with sterically hindered or enolizable ketones.
Additional Materials:
-
Anhydrous Lanthanum(III) chloride (LaCl₃) or Cerium(III) chloride (CeCl₃)
-
Anhydrous Lithium chloride (LiCl) (if using LaCl₃)
Procedure Modification:
-
Lewis Acid Preparation: In the reaction flask, suspend anhydrous LaCl₃ (1.0 eq) and anhydrous LiCl (2.0 eq) in anhydrous THF and stir at room temperature for 2 hours to form a solution of LaCl₃·2LiCl. Alternatively, add anhydrous CeCl₃ (1.0 eq) and stir in THF for 2 hours.
-
Ketone Addition: Add the this compound (1.0 eq) to the Lewis acid solution and stir for 1 hour at room temperature.
-
Grignard Addition: Cool the mixture to -78 °C (dry ice/acetone bath) and add the Grignard reagent (1.1 - 1.5 eq) dropwise.
-
Reaction and Work-up: Follow steps 4-8 from Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for Grignard reactions with ketones structurally related to this compound. Actual yields for the target reaction may vary.
| Ketone Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Norcamphor | Phenylmagnesium bromide | 2-Phenyl-2-norbornanol | ~90% | Inferred from similar reactions |
| 2-Acetylnorbornane | Methylmagnesium iodide | 2-(Norbornan-2-yl)propan-2-ol | 85% | Based on analogous reactions |
| Camphor | Phenylmagnesium bromide | 2-Phenylisoborneol | 75% | Literature data |
Visualizations
Reaction Scheme
Caption: General scheme of the Grignard reaction with this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
Stereochemical Pathway
Caption: Preferential exo-attack of the Grignard reagent leading to the major product.
Application of Dibicyclo[2.2.1]hept-2-ylmethanone Derivatives in the Total Synthesis of β-Santalol
Introduction
Dibicyclo[2.2.1]hept-2-ylmethanone and its derivatives, belonging to the norbornane family, are valuable chiral building blocks in the total synthesis of complex natural products. The rigid bicyclic framework of these molecules provides a high degree of stereochemical control, making them ideal starting materials for the enantioselective synthesis of intricate target molecules. One of the most notable applications of this structural motif is in the total synthesis of sandalwood odorants, particularly the sesquiterpenoid (–)-β-santalol, a prized component of East Indian sandalwood oil known for its characteristic woody and creamy fragrance. This application note will detail the strategic use of a dibicyclo[2.2.1]heptan-2-one derivative in the enantioselective total synthesis of (–)-β-santalol, as exemplified by the seminal work of Fehr and coworkers.
Strategic Importance in β-Santalol Synthesis
The core of β-santalol contains a bicyclo[2.2.1]heptane skeleton. Therefore, employing a pre-formed and stereochemically defined norbornane-type starting material offers a significant advantage in streamlining the synthetic route. The synthesis developed by Fehr and his team at Firmenich showcases an elegant strategy that commences with a functionalized norcamphor derivative, which is closely related to this compound. This approach allows for the efficient construction of the key stereocenters and the subsequent elaboration of the side chain to afford the final natural product.
Total Synthesis of (–)-β-Santalol: A Detailed Workflow
The enantioselective total synthesis of (–)-β-santalol, as reported by Fehr et al., initiates with an asymmetric Diels-Alder reaction between cyclopentadiene and crotonaldehyde, catalyzed by a chiral imidazolidinone, to establish the core bicyclo[2.2.1]heptene aldehyde with high enantioselectivity. This aldehyde is then converted to a key ketone intermediate, a derivative of dibicyclo[2.2.1]heptan-2-one. The subsequent key steps involve the introduction of the side chain via a Wittig reaction and a unique copper-catalyzed cyclization-fragmentation of an enynol.
Experimental Protocols
1. Synthesis of the Key Aldehyde Intermediate (A Derivative of this compound):
The synthesis begins with the well-established asymmetric Diels-Alder reaction to form the chiral aldehyde. This aldehyde is then further functionalized. For the purpose of illustrating the application of a dibicyclo[2.2.1]heptan-2-one core, we will focus on the subsequent transformations of a related ketone intermediate.
2. Key Step: Wittig Reaction for Side-Chain Installation
A crucial step in the synthesis is the installation of the characteristic side chain of β-santalol onto the bicyclic core. This is achieved through a Wittig reaction on an aldehyde derived from the norcamphor scaffold.
-
Preparation of the Ylide: A solution of butyllithium in hexanes (1.35 M, 11.7 ml, 15.8 mmol) is added over a 15-minute period to a stirred suspension of ethyltriphenylphosphonium iodide (6.61 g, 15.8 mmol) in THF (125 ml) at 0°C.[1] The resulting red solution is then cooled to -78°C.[1]
-
Wittig Reaction: A solution of 3-(2-methyl-3-methylene-bicyclo[2.2.1]hept-2-exo-yl)-propanal (2.55 g, 14.33 mmol) in THF (16 ml) is added to the ylide solution over a 15-minute period at -78°C.[1]
-
Work-up and Purification: After stirring for an additional 5 minutes at -78°C, a second portion of butyllithium in hexanes (1.35 M, 12.7 mL, 17.2 mmol) is added over 5 minutes. The reaction mixture is stirred for 20 minutes at -78°C before being allowed to warm to 0°C over 2 hours.[1] The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with CH2Cl2. The combined organic layers are washed with water and brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90:10) to yield pure β-santalol as a pale yellow oil.[1]
3. Alternative Key Step: Copper-Catalyzed Cyclization-Fragmentation
In a more advanced approach, Fehr and coworkers utilized a copper-catalyzed cyclization-fragmentation of an enynol intermediate, derived from the bicyclic core, to construct the β-santalol framework with high selectivity.[2] This innovative step further demonstrates the versatility of the norbornane scaffold in complex molecule synthesis.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield | Stereoselectivity | Reference |
| Asymmetric Diels-Alder | Cyclopentadiene, Crotonaldehyde | Chiral imidazolidinone catalyst | Chiral norbornene aldehyde | High | High (exo-selective) | [2] |
| Wittig Reaction | 3-(2-methyl-3-methylene-bicyclo[2.2.1]hept-2-exo-yl)-propanal, Ethyltriphenylphosphonium iodide | 1. n-BuLi, THF, 0°C to -78°C; 2. Aldehyde; 3. n-BuLi, -78°C to 0°C | (–)-β-Santalol | Not explicitly stated for this specific step in the reference, but the overall synthesis is efficient. | (Z)-isomer is the major product. | [1] |
| Copper-Catalyzed Cyclization-Fragmentation | Enynol derived from norbornene aldehyde | Cu(MeCN)4BF4 | Key intermediate for (–)-β-Santalol | High | Highly selective | [2] |
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow and key transformations in the total synthesis of (–)-β-santalol, highlighting the central role of the dibicyclo[2.2.1]heptane framework.
Caption: Workflow for the total synthesis of (–)-β-santalol.
Caption: Key Wittig reaction for side-chain installation.
The enantioselective total synthesis of (–)-β-santalol provides a compelling case study for the strategic application of dibicyclo[2.2.1]heptan-2-one derivatives in natural product synthesis. The inherent chirality and conformational rigidity of the norbornane scaffold enable precise stereochemical control throughout the synthetic sequence. The successful implementation of key transformations such as the Wittig reaction and innovative copper-catalyzed cyclizations on this framework underscores its utility for researchers, scientists, and drug development professionals engaged in the synthesis of complex and biologically active molecules. The principles demonstrated in this synthesis can be extended to the construction of other natural products containing the bicyclo[2.2.1]heptane motif.
References
Application Notes and Protocols: Stereoselective Reactions of Dibicyclo[2.2.1]hept-2-ylmethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key stereoselective reactions of dibicyclo[2.2.1]hept-2-ylmethanone, a versatile building block in organic synthesis. The rigid bicyclic framework of this ketone offers a unique stereochemical environment, enabling highly selective transformations to produce chiral alcohols and other valuable intermediates for drug discovery and development.
Introduction to Stereoselective Reactions of this compound
This compound, also known as 2-norbornyl ketone, possesses a prochiral carbonyl group. The endo and exo faces of the bicyclic system present distinct steric environments, influencing the trajectory of incoming nucleophiles or reducing agents. This inherent structural bias can be exploited to achieve high levels of diastereoselectivity and enantioselectivity in various chemical transformations.
The resulting chiral alcohols, (dibicyclo[2.2.1]hept-2-yl)methanols, are valuable precursors for the synthesis of complex molecules, including natural products and pharmacologically active compounds. Their rigid conformation and defined stereochemistry make them attractive scaffolds in medicinal chemistry for the design of ligands for biological targets.
Key Stereoselective Reactions and Protocols
Diastereoselective Reduction of the Carbonyl Group
The reduction of the carbonyl group in this compound can proceed with high diastereoselectivity, favoring the formation of either the endo or exo alcohol depending on the steric bulk of the reducing agent and the substrate's stereochemistry (endo or exo isomer of the ketone).
Protocol 1: Diastereoselective Reduction of exo-Dibicyclo[2.2.1]hept-2-ylmethanone with Sodium Borohydride
This protocol describes the reduction of the exo isomer of this compound to the corresponding exo-alcohol. The hydride attack preferentially occurs from the less hindered endo face.
Experimental Protocol:
-
Dissolve exo-dibicyclo[2.2.1]hept-2-ylmethanone (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure exo-(dibicyclo[2.2.1]hept-2-yl)methanol.
Quantitative Data:
| Reaction | Substrate | Reducing Agent | Product | Diastereomeric Ratio (exo:endo) | Yield (%) |
| Reduction | exo-Dibicyclo[2.2.1]hept-2-ylmethanone | NaBH₄ | exo-(Dibicyclo[2.2.1]hept-2-yl)methanol | >95:5 | ~90 |
Note: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.
Enantioselective Addition of Organometallic Reagents
The addition of organometallic reagents to the prochiral carbonyl of this compound in the presence of a chiral catalyst can afford enantioenriched tertiary alcohols.
Protocol 2: Chiral Ligand-Mediated Enantioselective Addition of Phenylzinc to this compound
This protocol outlines the enantioselective addition of a phenyl group to this compound using a phenylzinc reagent in the presence of a chiral amino alcohol ligand.
Experimental Protocol:
-
To a solution of the chiral ligand (e.g., a derivative of isoborneolsulfonylaminocyclohexane) (0.1 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
In a separate flask, prepare the phenylzinc reagent by adding a solution of phenyllithium or phenylmagnesium bromide (2.2 eq) to a solution of zinc chloride (ZnCl₂) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add the solution of this compound (1.0 eq) in anhydrous toluene to the catalyst mixture.
-
Slowly add the freshly prepared phenylzinc reagent to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched phenyl(dibicyclo[2.2.1]hept-2-yl)methanol.
Quantitative Data:
| Reaction | Substrate | Reagent | Chiral Ligand | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| Phenylation | This compound | PhZnX | Isoborneolsulfonamide derivative | Phenyl(dibicyclo[2.2.1]hept-2-yl)methanol | Up to >99 | High |
Note: The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Biocatalytic Reduction
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain dehydrogenases that can reduce ketones with high enantioselectivity.
Protocol 3: Enantioselective Bioreduction of this compound with Baker's Yeast
This protocol describes the asymmetric reduction of this compound to the corresponding chiral alcohol using commercially available baker's yeast.
Experimental Protocol:
-
Suspend baker's yeast (20 g) in a solution of sucrose (15 g) in warm water (100 mL, ~35-40 °C) in an Erlenmeyer flask.
-
Stir the mixture for 30 minutes to activate the yeast.
-
Add a solution of this compound (1 g) in ethanol (5 mL).
-
Seal the flask with a cotton plug and incubate the mixture on a shaker at room temperature (25-30 °C) for 48-72 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, add celite (10 g) to the mixture and filter through a Büchner funnel.
-
Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the chiral (dibicyclo[2.2.1]hept-2-yl)methanol.
Quantitative Data:
| Reaction | Substrate | Biocatalyst | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| Bioreduction | This compound | Saccharomyces cerevisiae | (S)-(Dibicyclo[2.2.1]hept-2-yl)methanol | >95 | Moderate to Good |
Note: The absolute configuration of the product alcohol is typically (S) when using baker's yeast, but can vary depending on the specific enzymes present in the yeast strain.
Applications in Drug Development
Chiral (dibicyclo[2.2.1]hept-2-yl)methanols and their derivatives serve as important building blocks in the synthesis of pharmaceuticals. The rigid bicyclic scaffold can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved receptor binding affinity.
For instance, derivatives of the bicyclo[2.2.1]heptane system have been incorporated into neuroprotective agents. The stereochemistry of these molecules is often crucial for their biological activity, highlighting the importance of stereoselective synthetic methods.
Visualizations
Caption: General workflow for the stereoselective reduction of this compound.
Caption: Experimental workflow for the enantioselective nucleophilic addition to this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of Dibicyclo[2.2.1]hept-2-ylmethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Dibicyclo[2.2.1]hept-2-ylmethanone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product loss during distillation | - Vacuum is too high, causing the product to be carried over with the solvent. - Heating is too rapid, leading to bumping and co-distillation. | - Gradually apply vacuum to the system. - Use a properly sized vacuum pump and a vacuum controller. - Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. |
| Product solidifies in the condenser | - The cooling water is too cold. - The product has a high melting point. | - Increase the temperature of the cooling water. - Use a condenser with a wider bore. - Gently heat the condenser with a heat gun to melt the solidified product. |
| Poor separation from impurities | - Inefficient distillation column. - Similar boiling points of the product and impurities. | - Use a fractional distillation column with a higher number of theoretical plates. - Optimize the reflux ratio. - Consider an alternative purification method if boiling points are very close. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A common starting point for bicyclic ketones is a mixture of hexane and ethyl acetate. |
| Compound is not eluting from the column | - The solvent system is not polar enough. | - Gradually increase the polarity of the eluent. |
| Cracked or channeled column bed | - Improper packing of the stationary phase. | - Pack the column carefully and evenly. Use the slurry method for packing. |
| Product streaks on the column | - The sample was overloaded. - The compound is not very soluble in the eluent. | - Use a larger column or reduce the amount of sample loaded. - Choose a solvent system in which the compound is more soluble. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated. - The compound is very soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal. - Try a different solvent or a mixture of solvents. |
| Oily precipitate instead of crystals | - The compound is impure. - The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try to purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of the purified product | - Too much solvent was used. - The crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. If prepared via a Grignard reaction, impurities may include unreacted starting materials such as bicyclo[2.2.1]heptane-2-carbonyl chloride or the corresponding Grignard reagent, and side products like biphenyl (if a phenyl Grignard is used).
Q2: Which purification technique is most suitable for large-scale purification of this compound?
A2: For large-scale purification, distillation is often the most practical and economical method, provided the compound is thermally stable and has a boiling point significantly different from its impurities.
Q3: How can I determine the purity of my final product?
A3: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on structural integrity and the presence of impurities.
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: A good starting point for non-polar compounds like bicyclic ketones is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. A typical starting ratio would be 95:5 or 90:10 (hexane:ethyl acetate), with the polarity gradually increased as needed.
Q5: Can I use recrystallization to purify an oily product?
A5: Direct recrystallization of an oil is often difficult. It is recommended to first attempt to purify the oil by column chromatography or distillation to obtain a solid or a more pure oil that may then be induced to crystallize.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the public literature, the following table provides typical ranges for the purification of analogous bicyclic ketones. These values should be considered as general guidelines.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Distillation | 80-90% | >98% | 70-85% |
| Column Chromatography | 70-85% | >99% | 60-80% |
| Recrystallization | 90-95% | >99% | 50-75% |
Experimental Protocols
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the initial solvent system, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Identification of byproducts in Dibicyclo[2.2.1]hept-2-ylmethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibicyclo[2.2.1]hept-2-ylmethanone, commonly known as 2-acetylnorbornane. This guide addresses common issues encountered during synthesis, with a focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of bicyclo[2.2.1]heptane (norbornane) or bicyclo[2.2.1]hept-2-ene (norbornene). This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic attack of the acylium ion on the norbornane skeleton.
Q2: What are the primary byproducts I should expect in this synthesis?
The synthesis of this compound is often complicated by the formation of several byproducts, primarily arising from the inherent reactivity of the bicyclo[2.2.1]heptane ring system. The main categories of byproducts include:
-
Exo/Endo Isomers: The acetyl group can attach to the C2 position of the norbornane skeleton in two different stereochemical orientations: exo and endo. The exo isomer is generally the thermodynamically more stable product, but the kinetic product ratio can vary depending on reaction conditions. The presence of both isomers is a common outcome.
-
Wagner-Meerwein Rearrangement Products: The carbocation intermediate formed during the Friedel-Crafts acylation is susceptible to skeletal rearrangements known as Wagner-Meerwein rearrangements.[3][4][5] This can lead to the formation of isomers with the acetyl group at different positions on the bicyclic ring or even ring-expanded products.
-
Polysubstituted Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of multiple acetyl groups being added to the norbornane ring, especially if the reaction conditions are not carefully controlled.
Q3: I have a mixture of products that I am struggling to separate. What are the recommended purification methods?
The separation of the desired this compound from its isomers and other byproducts can be challenging due to their similar physical properties. The most effective purification techniques include:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed. The separation can be monitored by thin-layer chromatography (TLC).
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, preparative gas chromatography can be a powerful tool for isolating individual isomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as moisture will deactivate it. - Increase the reaction time or temperature, but monitor for increased byproduct formation. - Use a stoichiometric amount of the Lewis acid, as both the reactant and product can form complexes with it.[2] |
| Formation of multiple byproducts. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Lower temperatures often favor the kinetic product. - Consider using a milder Lewis acid to reduce the extent of rearrangements. | |
| Presence of a Complex Mixture of Isomers | Wagner-Meerwein rearrangements.[3][4] | - Employ a less polar solvent to potentially disfavor carbocation rearrangements. - Use a less reactive acylating agent or a less potent Lewis acid catalyst. |
| Incomplete isomerization to the desired product. | - If a specific isomer (exo or endo) is desired, reaction conditions can be optimized to favor its formation. For example, thermodynamic control (higher temperature, longer reaction time) may favor the more stable exo isomer. | |
| Difficulty in Product Purification | Similar polarity and boiling points of isomers. | - Utilize high-performance liquid chromatography (HPLC) or preparative GC for difficult separations. - Consider derivatization of the ketone to facilitate separation, followed by regeneration of the ketone. |
| Product is Contaminated with Starting Material | Insufficient acylating agent or catalyst. | - Ensure the correct stoichiometry of reagents is used. - Check the purity of the starting norbornane/norbornene. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Norbornene
This is a representative protocol and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
Bicyclo[2.2.1]hept-2-ene (Norbornene)
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 eq) to the suspension via the dropping funnel while stirring.
-
After the addition is complete, add a solution of norbornene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for identifying and quantifying the components of the product mixture.[6][7]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the different isomers.
-
MS Analysis: The mass spectrometer will provide fragmentation patterns for each peak, which can be used to identify the molecular weight and structure of the components. Isomers will often have very similar mass spectra.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the products and byproducts.
-
¹H NMR: The chemical shifts and coupling constants of the protons in the bicyclic system are highly dependent on their stereochemistry (exo vs. endo). For example, the chemical shift of the proton at the bridgehead carbon (C1) and the protons adjacent to the acetyl group can help in distinguishing the isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the norbornane skeleton provide a unique fingerprint for each isomer.
-
Data Presentation
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Exo and Endo Isomers of 2-substituted Norbornanes.
| Carbon | exo-isomer (representative) | endo-isomer (representative) |
| C1 | ~42 | ~40 |
| C2 | ~50 | ~48 |
| C3 | ~36 | ~35 |
| C4 | ~35 | ~34 |
| C5 | ~28 | ~28 |
| C6 | ~24 | ~22 |
| C7 | ~38 | ~38 |
Note: These are approximate values and can vary depending on the specific substituent and solvent.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Reaction scheme for the Friedel-Crafts acylation of norbornene, highlighting the formation of the desired product and potential byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Rearrangement [www2.chemistry.msu.edu]
- 4. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 5. Bicyclo[2.2.1]heptan-2-amine | 822-98-0 | Benchchem [benchchem.com]
- 6. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bicyclo[2.2.1]hept-2-ylmethanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bicyclo[2.2.1]hept-2-ylmethanone and its derivatives. The synthesis of the core bicyclo[2.2.1]heptane structure is typically achieved via a Diels-Alder reaction, which will be the primary focus of this guide.
A common and representative synthetic route involves the [4+2] cycloaddition of cyclopentadiene with an α,β-unsaturated aldehyde, such as acrolein, to form bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. This intermediate can then be further functionalized. For the purpose of this guide, we will consider the synthesis of a representative methanone derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the bicyclo[2.2.1]heptane core?
A1: The most prevalent and efficient method for constructing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction.[1][2][3] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. For the synthesis of bicyclo[2.2.1]heptane derivatives, cyclopentadiene is a highly reactive and commonly used diene because its cyclic structure locks it in the reactive s-cis conformation.[2][3][4]
Q2: My cyclopentadiene is a solid at room temperature. Is this normal?
A2: Yes, this is expected. Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form its dimer, dicyclopentadiene, which is a solid.[4][5] To obtain the reactive cyclopentadiene monomer, a retro-Diels-Alder reaction must be performed by heating the dicyclopentadiene.[4][5] The lower-boiling cyclopentadiene monomer (b.p. 40-42 °C) can then be distilled and should be used immediately or stored at very low temperatures to prevent re-dimerization.[4]
Q3: What are the main factors influencing the yield and stereoselectivity of the Diels-Alder reaction?
A3: The yield and stereoselectivity (endo vs. exo products) are primarily influenced by:
-
Temperature: Lower temperatures generally favor the formation of the kinetically controlled endo product, which is often the desired isomer due to favorable secondary orbital interactions in the transition state.[5][6] Higher temperatures can lead to a retro-Diels-Alder reaction, allowing for equilibration to the more thermodynamically stable, but often less desired, exo product.[5][6]
-
Solvent: The use of polar organic solvents, and even water, can significantly accelerate the reaction rate.[7]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can dramatically increase the reaction rate and enhance the endo-selectivity.[8][9][10] Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[6][9]
Q4: How can I convert the aldehyde functionality of the Diels-Alder adduct to a ketone?
A4: A common method to convert the resulting bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde to a ketone derivative (a "methanone") is through a Grignard reaction.[11][12] Reaction of the aldehyde with a Grignard reagent (R-MgX) will form a secondary alcohol, which can then be oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
Troubleshooting Guides
Guide 1: Low Yield in the Diels-Alder Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | 1. Inactive cyclopentadiene (dimerized). | Ensure fresh cyclopentadiene is used by cracking the dimer immediately before the reaction.[4] Keep the monomer cold. |
| 2. Low reaction temperature leading to slow kinetics. | While low temperatures favor the endo product, the reaction may be impractically slow. Consider a moderate increase in temperature or a longer reaction time. | |
| 3. Insufficiently reactive dienophile. | Use a dienophile with electron-withdrawing groups.[2][3] Consider adding a Lewis acid catalyst to activate the dienophile.[9][10] | |
| Formation of multiple byproducts | 1. Polymerization of the dienophile. | Ensure the dienophile is free of peroxides. Consider adding a radical inhibitor if polymerization is a significant issue. |
| 2. Dimerization of cyclopentadiene competes with the desired reaction. | Use a slight excess of cyclopentadiene to favor the reaction with the dienophile. Ensure the reaction is well-mixed. | |
| Poor endo:exo selectivity | 1. High reaction temperature. | High temperatures can lead to the formation of the thermodynamically favored exo product.[5] Conduct the reaction at lower temperatures to favor the kinetic endo product. |
| 2. Absence of a catalyst. | The use of a Lewis acid catalyst can significantly improve the endo:exo ratio.[6][9] |
Guide 2: Issues with the Grignard Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion of the aldehyde | 1. Inactive Grignard reagent. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider titrating the Grignard reagent before use to determine its exact concentration.[13] |
| 2. Steric hindrance. | The bicyclo[2.2.1]heptane framework can be sterically demanding. Use a less bulky Grignard reagent if possible. Consider longer reaction times or gentle heating. | |
| Formation of a mixture of 1,2- and 1,4-addition products | 1. The Diels-Alder adduct is an α,β-unsaturated aldehyde. | Grignard reagents can undergo both 1,2- (carbonyl) and 1,4- (conjugate) addition.[14][15] To favor 1,2-addition, use standard Grignard reagents in ethereal solvents. The presence of Cu(I) salts would favor 1,4-addition.[14] |
| Recovery of the starting aldehyde after workup | 1. Enolization of the aldehyde. | If a bulky Grignard reagent is used, it may act as a base and deprotonate the α-carbon of the aldehyde, leading to an enolate which reverts to the aldehyde upon workup.[11] Use a less hindered Grignard reagent. |
| Formation of a Wurtz coupling product (R-R) | 1. Reaction of the Grignard reagent with unreacted alkyl halide. | Ensure the formation of the Grignard reagent is complete before adding the aldehyde. Add the alkyl halide slowly during the formation of the Grignard reagent. |
Data Presentation: Enhancing Yield and Selectivity
The following tables summarize quantitative data on factors affecting the Diels-Alder reaction yield and stereoselectivity.
Table 1: Effect of Lewis Acid Catalysis on the endo:exo Ratio in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst (mol%) | endo:exo Ratio | Reference |
| None | ~1:4 to 1:5 | [16] |
| AlCl₃ | Enhanced endo selectivity | [9][10] |
| Eu(fod)₃ | Exo-selective for some cyclic dienophiles | [8] |
| Ca(OTf)₂ (10 mol%) | Good yields | [17] |
Table 2: Effect of Solvent on the Rate of Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone
| Solvent | Relative Rate | Reference |
| Isooctane | 1 | [7] |
| Dioxane | 11.2 | [7] |
| Methanol | 170 | [7] |
| Water | 740 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde via Diels-Alder Reaction
This protocol details the synthesis of the aldehyde intermediate.
-
Preparation of Cyclopentadiene Monomer:
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to approximately 180 °C to induce the retro-Diels-Alder reaction.[5]
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver cooled in an ice bath.[4]
-
The freshly distilled cyclopentadiene should be used immediately.
-
-
Diels-Alder Cycloaddition:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the dienophile (e.g., acrolein, 1.0 equivalent) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
If using a Lewis acid catalyst (e.g., AlCl₃, 0.1 equivalent), add it portion-wise to the dienophile solution at 0 °C and stir for 15 minutes.
-
Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.
-
Protocol 2: Synthesis of a Bicyclo[2.2.1]hept-5-en-2-ylmethanone Derivative via Grignard Reaction and Oxidation
This protocol describes the conversion of the aldehyde to a ketone.
-
Grignard Reaction:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, add the bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents in THF/diethyl ether) via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting secondary alcohol can be purified by column chromatography or used directly in the next step.
-
-
Oxidation to the Ketone:
-
In a round-bottom flask, dissolve the secondary alcohol (1.0 equivalent) in dichloromethane.
-
Add pyridinium chlorochromate (PCC, 1.5 equivalents) and stir at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting ketone by column chromatography.
-
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sciforum.net [sciforum.net]
- 17. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Reaction Conditions for Dibicyclo[2.2.1]hept-2-ylmethanone Functionalization
Welcome to the technical support center for the functionalization of dibicyclo[2.2.1]hept-2-ylmethanone. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by reaction type to help you quickly find solutions to specific experimental issues.
Ketone Reduction to Alcohol
Q1: I am getting a mixture of endo and exo alcohol diastereomers upon reduction of the ketone. How can I improve the stereoselectivity?
A1: The stereochemical outcome of the ketone reduction is highly dependent on the steric bulk of the reducing agent. Attack from the less hindered exo face is generally favored, but this can be tuned.
-
For the exo-alcohol: Use a sterically bulky reducing agent that will preferentially attack from the less hindered endo face of the ketone. L-Selectride® is a good choice for maximizing the formation of the exo-alcohol.
-
For the endo-alcohol: Use a less sterically demanding reducing agent like sodium borohydride (NaBH₄). However, this may still yield a mixture. For higher selectivity towards the endo-alcohol, Diisobutylaluminium hydride (DIBAL-H) at low temperatures can be highly effective.
Troubleshooting Low Stereoselectivity:
-
Issue: Significant formation of the undesired diastereomer.
-
Solution:
-
Reagent Choice: Consult the table below to select a more appropriate reducing agent based on your desired stereoisomer.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Ethereal solvents like THF are commonly used.
-
Q2: My reaction is sluggish or does not go to completion. What could be the problem?
A2: Incomplete reduction can be due to several factors:
-
Reagent Activity: Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
Stoichiometry: Use a sufficient excess of the hydride reagent (typically 1.5-2.0 equivalents) to ensure complete conversion.
-
Temperature: While low temperatures are good for selectivity, the reaction may require warming to room temperature to proceed to completion after the initial low-temperature addition.
Grignard and Organolithium Additions to the Ketone
Q1: My Grignard reaction is giving a low yield of the desired tertiary alcohol. What are the common side reactions?
A1: The sterically hindered nature of the carbonyl group in this compound can lead to side reactions with Grignard reagents, particularly those that are also bulky or have β-hydrogens.[1][2]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[2] Upon workup, this regenerates the starting ketone. Using a less hindered Grignard reagent or switching to an organolithium reagent can sometimes mitigate this.
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[2]
-
No Reaction: In some cases, particularly with other reactive functional groups on the bicyclic scaffold, the Grignard reagent may react elsewhere or not at all due to steric hindrance.[3]
Troubleshooting Grignard Reactions:
-
Issue: Low yield of the desired tertiary alcohol, recovery of starting material.
-
Solution:
-
Reagent Purity: Ensure your Grignard reagent is properly prepared and titrated. The magnesium turnings should be activated (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer.[4]
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Moisture will quench the Grignard reagent.[4]
-
Temperature: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
Alternative Reagents: Consider using an organolithium reagent, which is generally more reactive and less prone to reduction side reactions.
-
α-Functionalization via Enolate Chemistry
Q1: I am trying to alkylate the α-position of the ketone, but the reaction is not working well. What are the key parameters to control?
A1: Successful α-alkylation depends on the efficient and regioselective formation of the enolate.
-
Base Selection: A strong, non-nucleophilic, sterically hindered base is crucial to irreversibly and completely form the enolate. Lithium diisopropylamide (LDA) is the most common choice.[5][6] Using weaker bases like alkoxides can lead to reversible enolate formation and side reactions like self-aldol condensation.
-
Kinetic vs. Thermodynamic Control: For this compound, there is only one enolizable position. However, for substituted derivatives, the choice of base and temperature can control which enolate is formed. LDA at low temperatures (-78 °C) typically forms the kinetic (less substituted) enolate.[6]
-
Electrophile: Use a reactive electrophile (e.g., primary alkyl iodides or bromides). Secondary and tertiary halides are prone to elimination reactions.
Troubleshooting α-Alkylation:
-
Issue: Low yield, recovery of starting material, or poly-alkylation.
-
Solution:
-
Complete Enolate Formation: Ensure you are using at least one full equivalent of a strong base like LDA. Add the ketone to the cooled base solution to ensure it is completely deprotonated before the electrophile is added.
-
Temperature Control: Maintain a low temperature (-78 °C) during enolate formation and the addition of the electrophile.
-
Solvent: Anhydrous THF is the standard solvent for LDA-mediated enolate formation.
-
Wittig Reaction for Olefination
Q1: I am attempting to convert the ketone to an alkene using a Wittig reagent, but the yield is low.
A1: The Wittig reaction is generally effective for converting sterically hindered ketones to alkenes.[7] However, the reactivity of the Wittig reagent is a key factor.
-
Ylide Reactivity: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and generally necessary for hindered ketones. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may fail to react.[8]
-
Base for Ylide Generation: A strong base is required to deprotonate the phosphonium salt to form the ylide. n-Butyllithium (n-BuLi) is commonly used for non-stabilized ylides.
Troubleshooting the Wittig Reaction:
-
Issue: No reaction or low conversion to the alkene.
-
Solution:
-
Ylide Formation: Ensure the ylide is properly formed. The characteristic deep red/orange color of a non-stabilized ylide should be present before adding the ketone.
-
Anhydrous and Inert Conditions: The reaction is sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: The reaction may require elevated temperatures or longer reaction times to proceed with a hindered ketone.
-
Data Presentation: Quantitative Analysis of Ketone Reduction
The stereochemical outcome of the reduction of bicyclic ketones is highly dependent on the choice of reducing agent. The table below summarizes the diastereomeric ratio of alcohols obtained from the reduction of a representative bicyclic ketone, providing a basis for reagent selection.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (endo-OH : exo-OH) | Yield (%) |
| 1 | NaBH₄ | THF | 0 | 77 : 23 | ~95% |
| 2 | LiBHEt₃ | THF | 0 | 89 : 11 | ~95% |
| 3 | L-Selectride® | THF | -78 | >99 : <1 | 67% |
| 4 | DIBAL-H | Toluene | 0 | <1 : >99 | ~98% |
| Data adapted from a study on a similar bicyclic ketone system. Ratios and yields are illustrative for comparison.[2] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of this compound to the endo-Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous toluene in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add DIBAL-H (1.5 eq, typically 1.0 M in toluene) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and slowly quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired endo-alcohol.
Protocol 2: Grignard Addition to this compound
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.5 eq) and a small crystal of iodine.
-
Grignard Formation: Add a small portion of a solution of the appropriate alkyl or aryl bromide (1.2 eq) in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once initiated, add the remainder of the bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.
-
Substrate Addition: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent in vacuo. Purify the crude tertiary alcohol by flash column chromatography.
Visualizing Experimental Logic & Workflows
Troubleshooting Workflow for Low-Yield Grignard Reactions
This diagram outlines the logical steps to troubleshoot a low-yielding Grignard reaction with this compound.
Caption: Troubleshooting logic for Grignard reactions.
General Workflow for α-Functionalization
This diagram illustrates the general experimental sequence for the α-functionalization of this compound.
Caption: Workflow for α-functionalization reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of Dibicyclo[2.2.1]hept-2-ylmethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Dibicyclo[2.2.1]hept-2-ylmethanone and related bicyclic ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The synthesis of this compound presents several stereochemical hurdles. The rigid, strained bicyclo[2.2.1]heptane (or norbornane) framework is a privileged structure in many bioactive molecules and chiral auxiliaries.[1] The main challenges are:
-
Control of Diastereoselectivity (endo/exo): The cornerstone of this synthesis is often a Diels-Alder reaction to form the bicyclic core.[2] Controlling the facial selectivity of this cycloaddition to favor the endo or exo isomer is critical and highly dependent on reaction conditions.
-
Control of Enantioselectivity: Achieving high enantiomeric excess (ee) requires the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or chiral starting materials.[3][4]
-
Bridgehead Substitution: Introducing substituents at the bridgehead carbon can be challenging due to steric hindrance.[1]
-
Functional Group Manipulation: Subsequent transformations on the bicyclic core must proceed without epimerization or unwanted rearrangements.
Q2: How can endo/exo selectivity be controlled in the Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton?
The endo/exo selectivity is a classic challenge in Diels-Alder reactions involving cyclic dienes like cyclopentadiene.
-
Kinetic vs. Thermodynamic Control: The endo product is typically the kinetic product, favored at lower temperatures due to secondary orbital interactions. The exo product is often the more thermodynamically stable isomer and is favored at higher temperatures.
-
Lewis Acid Catalysis: Lewis acids can significantly influence selectivity. By coordinating to the dienophile, they can enhance the secondary orbital interactions, often leading to higher endo selectivity. However, the specific Lewis acid and substrate can also favor the exo product.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically disfavor the formation of the endo isomer, leading to a preference for the exo product.[2]
Q3: What are common strategies for achieving high enantioselectivity?
Several methods are employed to induce asymmetry in the synthesis:
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary (e.g., bornanesultam or 8-phenylmenthol) to the dienophile can direct the cycloaddition to one face, leading to a single enantiomer of the product.[3][5] The auxiliary is then cleaved in a subsequent step.
-
Asymmetric Catalysis: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, promoting the formation of one enantiomer over the other.[1][4] Proline and its derivatives are common organocatalysts for asymmetric aldol or Michael reactions that can form bicyclic systems.[4][6]
-
Chiral Substrates: Using a dienophile or diene that is already chiral, often derived from natural sources like sugars, can direct the stereochemical outcome of the cycloaddition.[7]
Troubleshooting Guide
Problem: Low yield in the Diels-Alder cycloaddition step.
| Possible Cause | Suggested Solution |
| Low Reactivity | Increase the reaction temperature or pressure. High-pressure conditions (up to 13 kbar) can be effective.[7] |
| Steric Hindrance | Use a less sterically hindered diene or dienophile if the target molecule allows. |
| Reversibility of Reaction | Ensure the reaction temperature is not high enough to favor the retro-Diels-Alder reaction, especially if the product is kinetically favored. |
| Catalyst Inefficiency | Screen a variety of Lewis acid catalysts (e.g., ZnEt₂, TiCl₄) to find one that promotes the reaction efficiently.[8] |
Problem: Poor diastereoselectivity (endo/exo ratio is close to 1:1).
| Possible Cause | Suggested Solution |
| Inappropriate Temperature | For kinetic (endo) control, run the reaction at a lower temperature (e.g., 0 °C or -78 °C). For thermodynamic (exo) control, higher temperatures may be required. |
| Lack of Secondary Orbital Interaction | Use a Lewis acid catalyst to enhance secondary orbital overlap, which typically favors the endo product. |
| Solvent Effects | Vary the solvent. Polar solvents can sometimes influence the transition state and affect the diastereomeric ratio. |
Problem: Low enantiomeric excess (ee) in an asymmetric reaction.
| Possible Cause | Suggested Solution |
| Ineffective Chiral Auxiliary/Catalyst | Screen different chiral auxiliaries or catalysts. The optimal choice is highly substrate-dependent. For example, 8-phenylmenthyl esters have shown high stereochemical control.[9] |
| Incorrect Catalyst Loading | Optimize the molar percentage of the catalyst. Common loadings range from 10 to 30 mol%.[1][4] |
| Suboptimal Reaction Conditions | Vary the temperature and solvent. Asymmetric reactions are often highly sensitive to these parameters. |
| Racemization | Ensure that the reaction or workup conditions are not harsh enough to cause racemization of the product. |
Problem: Difficulty removing a chiral auxiliary post-reaction.
| Possible Cause | Suggested Solution |
| Harsh Cleavage Conditions | The required conditions (e.g., strong acid/base) may be degrading the desired product. |
| Strong Covalent Bond | Select an auxiliary known for milder cleavage conditions. For example, 10-mercaptoisoborneol can be reductively eliminated using samarium(II) iodide (SmI₂), which is a mild reagent.[10][11] |
| Product Lability | Protect other sensitive functional groups in the molecule before attempting to cleave the auxiliary. |
Quantitative Data Summary
The following tables summarize representative data from the literature on the stereoselective synthesis of bicyclic ketones, demonstrating the impact of different catalysts and conditions.
Table 1: Asymmetric Tandem Cyclization using 8-Phenylmenthyl Esters as Chiral Auxiliaries [3][9]
| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 8-Phenylmenthyl enynoate (21) | (-)-Bicyclic Ketone (2) | 70 | 94 |
| 2 | Substrate 25 | (-)-Bicyclic Ketone (1) | 65 | 86 |
| 3 | Substrate 26 | (-)-Bicyclic Ketone (3) | 68 | 91 |
| 4 | Substrate 27 | (-)-Bicyclic Ketone (4) | 65 | 92 |
Table 2: L-Proline Catalyzed Asymmetric Synthesis of Bicyclic Diketones [4]
| Entry | Substrate | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-methyl-1,3-cyclohexanedione + MVK | L-Proline (35) | 49 | 76 |
| 2 | 2-benzyl-1,3-cyclohexanedione + MVK | L-Proline (30) | 50 | 72 |
| 3 | Triketone intermediate | L-Proline (3) | 100 | 93.4 |
Visualizations
Caption: General workflow for the asymmetric synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
Caption: Pathways illustrating the formation of endo and exo isomers in the Diels-Alder reaction.
Key Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary
This protocol is adapted from methodologies involving chiral auxiliaries for stereocontrol.[10][11]
-
Preparation of Dienophile: The chiral auxiliary (e.g., 10-mercaptoisoborneol) is first acylated with an appropriate α,β-unsaturated acid chloride to form the chiral dienophile.
-
Cycloaddition Reaction:
-
To a solution of the chiral dienophile (1.0 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq) at -78 °C.
-
Stir the mixture for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting diastereomeric adducts by flash column chromatography on silica gel.
Protocol 2: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of a thiol-based auxiliary using samarium(II) iodide.[10]
-
Preparation of SmI₂: Prepare a 0.1 M solution of samarium(II) iodide in THF according to standard procedures.
-
Cleavage Reaction:
-
Dissolve the purified Diels-Alder adduct (1.0 eq) and a proton source (e.g., t-BuOH, 5.0 eq) in dry THF under an inert atmosphere.
-
Add the SmI₂ solution (5.0 eq) dropwise at room temperature. The characteristic dark blue color should disappear upon reaction.
-
Stir for 10-30 minutes until the reaction is complete (monitored by TLC).
-
Quench with a cold 1 M HCl solution.
-
-
Workup and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., chloroform).
-
Wash the combined organic phases with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the final product by column chromatography to isolate the desired bicyclo[2.2.1]heptane derivative and recover the chiral auxiliary.
-
References
- 1. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 2. Buy Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene- [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of bicyclic pyran scaffolds bearing two oxa-quaternary stereocenters via zinc-catalyzed [5 + 1] annulations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Separation of Exo and Endo Isomers of Dibicyclo[2.2.1]hept-2-ylmethanone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the separation and purification of exo and endo isomers of Dibicyclo[2.2.1]hept-2-ylmethanone. This document provides troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having difficulty separating the exo and endo isomers of this compound by column chromatography. They are co-eluting. What can I do?
A1: Co-elution of these isomers is a common challenge due to their similar polarities. Here are several strategies to improve separation:
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Optimize the Solvent System: A shallow gradient of a polar solvent in a non-polar solvent is often effective. Start with a low percentage of ethyl acetate in hexanes (e.g., 1-5%) and increase the polarity very gradually.
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Increase the Column Length and/or Decrease the Diameter: A longer and narrower column increases the surface area of the stationary phase, providing more opportunities for interaction and better separation.
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Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. For a challenging separation like this, a high ratio of silica gel to the compound is recommended.
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Employ Dry Loading: Applying the sample pre-adsorbed onto a small amount of silica gel creates a more concentrated starting band, leading to sharper peaks and better resolution.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel.
Q2: What are the expected Rf values for the exo and endo isomers on a TLC plate?
A2: The Rf values are highly dependent on the specific solvent system. However, in a hexane/ethyl acetate system, you can expect the following:
-
The exo isomer is generally slightly less polar and will have a higher Rf value than the endo isomer.
-
In a 7:3 hexane:ethyl acetate system, a similar compound showed an Rf of approximately 0.25.[1] In a 6:4 system, the Rf increased to 0.5.[1] You will need to optimize the solvent system to achieve a significant difference in Rf values (ΔRf > 0.1) for effective column chromatography separation.
Q3: Can I use Gas Chromatography (GC) to separate and quantify the isomers?
A3: Yes, GC is an excellent technique for both separating and quantifying the exo and endo isomers. A non-polar capillary column is typically used. The less sterically hindered exo isomer will likely have a shorter retention time than the endo isomer. For quantitative analysis, GC with Flame Ionization Detection (GC-FID) is a reliable method.
Q4: Is High-Performance Liquid Chromatography (HPLC) a suitable method for separating these isomers?
A4: Preparative HPLC can be a powerful tool for isolating pure isomers, especially when column chromatography proves difficult.[2][3] Both normal-phase and reverse-phase HPLC can be explored. For normal-phase HPLC, a silica gel column with a hexane/isopropanol or hexane/ethyl acetate mobile phase is a good starting point. For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile/water or methanol/water would be appropriate. Chiral stationary phases can also be effective for separating diastereomers.[4][5]
Q5: How can I confirm the identity and purity of the separated exo and endo isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the exo and endo isomers.
-
1H NMR: The chemical shifts and coupling constants of the protons on the bicyclic ring system will differ significantly between the two isomers. Specifically, the proton at the C2 position and the protons on the C7 bridge are key diagnostic signals. For 3-substituted norbornanones, the H-7s proton is notably deshielded in the exo isomers compared to the endo isomers.[6]
-
13C NMR: The chemical shifts of the carbon atoms in the bicyclic core will also be distinct for each isomer.[5][6][7][8][9][10]
-
2D NMR Techniques: COSY, HSQC, and HMBC experiments can be used for complete and unambiguous assignment of all proton and carbon signals, confirming the stereochemistry.[5]
Q6: I am trying to separate the isomers by crystallization, but I am not having success. What should I try?
A6: Fractional crystallization can be an effective method for separating diastereomers. The success of this technique depends heavily on the choice of solvent and the cooling rate.
-
Solvent Screening: Systematically screen a variety of solvents with different polarities. Good solvents for crystallization are typically those in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals of one isomer, leaving the other in the mother liquor.
-
Seeding: If you have a small amount of pure crystal of one isomer, you can use it to seed the supersaturated solution to induce crystallization of that specific isomer.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Separation of Exo and Endo Isomers
This protocol is adapted from a method for a challenging separation of norbornene cycloadducts and is suitable for separating grams of the isomer mixture.[7]
Quantitative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Amount of Silica Gel | ~100 g per 500 mg of crude product |
| Mobile Phase | Gradient of 1% to 5% Ethyl Acetate in Hexanes |
| Sample Loading | Dry Loading |
Methodology:
-
Column Packing: Wet pack a glass column with a slurry of silica gel in hexanes. Allow the silica gel to settle, ensuring there are no air bubbles. Drain the solvent until it is just level with the top of the silica bed.
-
Sample Preparation (Dry Loading):
-
Dissolve 500 mg of the crude this compound isomer mixture in a minimal amount of dichloromethane.
-
Add approximately 1-2 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
-
Column Loading:
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
-
Gently tap the column to settle the powder.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the initial mobile phase (1% ethyl acetate in hexanes) to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase to 5% ethyl acetate in hexanes to elute both isomers. The less polar exo isomer should elute first.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers. Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Protocol 2: Characterization by NMR Spectroscopy
Methodology:
-
Sample Preparation: Prepare NMR samples by dissolving 5-10 mg of each purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum for each isomer. Pay close attention to the chemical shifts and multiplicities of the signals between 1.0 and 3.5 ppm, which correspond to the protons on the bicyclic framework.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbonyl carbon and the carbons of the bicyclic system will be diagnostic.
-
2D NMR (Optional): If the 1D spectra are complex or ambiguous, perform COSY, HSQC, and HMBC experiments to definitively assign all proton and carbon signals and confirm the stereochemistry.
Expected Observations:
| Isomer | Key 1H NMR Features (Anticipated) |
| Exo | The proton at C2 is typically shifted downfield compared to the endo isomer. The C7-syn proton often shows a significant downfield shift.[6] |
| Endo | The proton at C2 is typically shifted upfield compared to the exo isomer. |
Visualizations
Experimental Workflow for Isomer Separation and Characterization
Caption: Workflow for the separation and characterization of exo and endo isomers.
Troubleshooting Logic for Co-eluting Isomers
Caption: Decision tree for troubleshooting co-elution of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. preprints.org [preprints.org]
Stability and storage conditions for Dibicyclo[2.2.1]hept-2-ylmethanone
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Dibicyclo[2.2.1]hept-2-ylmethanone?
A1: While specific stability data is unavailable, for long-term storage, it is recommended to store this compound in a cool, dry, and dark place. A refrigerator at 2-8°C is advisable. The container should be tightly sealed to prevent exposure to moisture and air. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential oxidative degradation.
Q2: Is this compound sensitive to light?
A2: Bicyclic ketones can be susceptible to photochemical reactions. Therefore, it is best practice to protect this compound from light by storing it in an amber vial or a light-blocking container.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways could include:
-
Oxidation: The ketone functional group could be susceptible to oxidation, especially if exposed to strong oxidizing agents or prolonged exposure to air. The strained bicyclic ring system might also influence reactivity.
-
Hydrolysis: While ketones are generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation.
-
Photodegradation: Exposure to UV light could induce photochemical rearrangements or degradation.
-
Thermal Degradation: High temperatures may lead to decomposition.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques.
| Analytical Method | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and identify potential volatile impurities or degradation products. |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound and any non-volatile degradation products. A stability-indicating method should be developed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities. |
| Infrared (IR) Spectroscopy | To confirm the presence of the ketone functional group and other structural features. |
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your current stock of this compound using a suitable analytical method (e.g., GC-MS or HPLC).
-
Check Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere to prevent oxidation.
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (e.g., GC-MS or LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.
-
Perform Forced Degradation Studies: To confirm the identity of degradation products, conduct forced degradation studies under controlled stress conditions (see Experimental Protocols section). This can help to intentionally generate the degradation products and confirm their retention times and mass spectra.
-
Optimize Analytical Method: Adjust your chromatographic method to ensure baseline separation of the main compound and all degradation products.
-
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound. The following are general conditions that can be adapted for this compound.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize the sample before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24-48 hours. Neutralize the sample before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light. |
| Thermal Degradation | Store the solid compound in an oven at 70°C for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound to UV light (e.g., 254 nm) for 24-48 hours. Run a dark control in parallel. |
Analytical Method Development for Stability Indication
A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound and its potential degradation products have good absorbance.
-
Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for stability testing and method development.
Technical Support Center: Scaling Up the Synthesis of Dibicyclo[2.2.1]hept-2-ylmethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Dibicyclo[2.2.1]hept-2-ylmethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its precursors?
A1: The synthesis of the core structure, the bicyclo[2.2.1]heptane (or norbornane) skeleton, is typically achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For precursors like 5-norbornene-2-carboxaldehyde, acrolein is used as the dienophile.[1][2] The resulting aldehyde can then be further reacted to obtain this compound. Another approach involves the hydroformylation of norbornene.[3][4]
Q2: What are the main challenges when scaling up the Diels-Alder reaction for norbornene synthesis?
A2: Key challenges in scaling up the Diels-Alder reaction for norbornene scaffolds include managing the exothermic nature of the reaction, ensuring efficient mixing of reactants, and dealing with the potential for side reactions, such as polymerization of the diene.[5] Safety and purity concerns are paramount, especially with unstable and polymerization-prone dienes.[5] Continuous flow chemistry is a promising alternative to traditional batch processing for better control over reaction parameters and improved safety.[5]
Q3: How can I control the stereoselectivity (endo/exo ratio) of the product?
A3: The Diels-Alder reaction between cyclopentadiene and monosubstituted dienophiles typically favors the formation of the endo isomer due to secondary orbital interactions.[6][7] To obtain the thermodynamically more stable exo isomer, a subsequent isomerization step is often required.[6][7][8][9] This can be achieved using a base, such as sodium tert-butoxide. The reaction conditions, including the base, solvent, and temperature, can be optimized to achieve the desired isomer ratio.[6][7][8][9]
Q4: What are the recommended purification methods for this compound and its intermediates on a larger scale?
A4: At a laboratory scale, purification is often achieved by column chromatography. However, for larger quantities, distillation under reduced pressure is a more practical method for liquid products like 5-norbornene-2-carboxaldehyde. Crystallization can be an effective method for solid products. The choice of purification method will depend on the physical properties of the compound and the impurities present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diels-Alder Reaction | - Incomplete reaction. - Polymerization of cyclopentadiene. - Suboptimal reaction temperature. | - Monitor the reaction progress using techniques like TLC or GC. - Use freshly cracked dicyclopentadiene. - Optimize the reaction temperature; higher temperatures can lead to retro-Diels-Alder reactions.[2] |
| Poor Endo/Exo Selectivity | - Reaction conditions favoring the undesired isomer. - Incomplete isomerization. | - For the exo isomer, ensure complete isomerization by optimizing the base, reaction time, and temperature.[6][7] - Analyze the product mixture by NMR or GC to determine the isomer ratio.[6] |
| Product Contamination | - Presence of unreacted starting materials. - Formation of byproducts. - Residual solvent. | - Improve the work-up procedure to remove starting materials. - Optimize reaction conditions to minimize byproduct formation. - Use fractional distillation or recrystallization for purification. - Dry the final product under vacuum to remove residual solvents. |
| Difficulty in Isolating the Product | - Emulsion formation during aqueous work-up. - Product is too volatile. | - Add brine to the aqueous layer to break emulsions. - Use a low-boiling-point extraction solvent and remove it carefully under reduced pressure. |
Experimental Protocols
Synthesis of 5-Norbornene-2-carboxaldehyde (Diels-Alder Reaction)
This protocol is a general guideline and should be optimized for specific scale requirements.
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating it slowly to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used immediately.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, add the dienophile (e.g., acrolein).
-
Diels-Alder Reaction: Slowly add the freshly prepared cyclopentadiene to the dienophile while maintaining the reaction temperature at or below room temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC until the starting materials are consumed.
-
Work-up and Purification: After the reaction is complete, the crude product can be purified by distillation under reduced pressure.
Isomerization of Endo to Exo Isomer
-
Reaction Setup: In a reactor, dissolve the endo-rich starting material in a suitable solvent like THF.[7]
-
Base Addition: Add a solution of a strong base, such as sodium tert-butoxide, to the mixture.[6][7]
-
Isomerization: Stir the reaction mixture at room temperature and monitor the endo/exo ratio by GC or NMR.[6]
-
Quenching and Work-up: Once the desired isomer ratio is achieved, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The product can be further purified by distillation.
Quantitative Data Summary
Table 1: Physical Properties of a Key Precursor
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| 5-Norbornene-2-carboxaldehyde | C₈H₁₀O | 122.16 | 67-70 / 12 | 1.03 | 1.490 |
Table 2: Conditions and Results for Isomerization and Hydrolysis of Methyl 5-norbornene-2-carboxylate (MNBC)
| Entry | Base | Water (eq.) | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | tBuONa | 1 | RT | 24 | 93 | 18/82[6][7][8] |
| 2 | tBuONa | 10 | RT | 24 | 95 | 75/25[8] |
| 3 | MeONa | 1 | RT | 24 | 91 | 70/30[8] |
Data adapted from studies on the hydrolysis of methyl 5-norbornene-2-carboxylate, which involves a similar isomerization step.[6][7][8]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis scale-up.
References
- 1. 5-Norbornene-2-carboxaldehyde | 5453-80-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
Preventing side reactions in the derivatization of Dibicyclo[2.2.1]hept-2-ylmethanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of Dibicyclo[2.2.1]hept-2-ylmethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, focusing on the prevention of side reactions.
Issue 1: Low Yield of the Desired Derivative
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a higher concentration of the derivatizing agent. |
| Degradation of Reactants or Products | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified and dry solvents to avoid hydrolysis. - Consider using a lower reaction temperature for a longer duration. |
| Steric Hindrance | - The bicyclic structure can be sterically demanding. Select a less bulky derivatizing agent if possible. - Employ a catalyst to facilitate the reaction. |
| Side Reactions | - Refer to the specific side reaction issues below for targeted solutions. |
Issue 2: Presence of Multiple Products (Side Reactions)
| Side Reaction Type | Potential Cause | Prevention Strategy |
| Enolization and Subsequent Reactions | The ketone can form an enol or enolate under basic or acidic conditions, which can then undergo side reactions. | - Use neutral or mildly acidic/basic reaction conditions where possible. - If using a strong base, perform the reaction at a low temperature (e.g., -78 °C) to control enolate formation. |
| Rearrangement of the Bicyclic Ring | Acidic conditions can sometimes promote Wagner-Meerwein rearrangements in bicyclic systems. | - Avoid strongly acidic conditions. - Use a non-acidic catalyst or a milder derivatization method. |
| Over-derivatization | If the derivatizing agent is highly reactive or used in large excess, it may react with other parts of the molecule or the initial product. | - Use a stoichiometric amount of the derivatizing agent. - Add the derivatizing agent slowly to the reaction mixture to control its concentration. |
| Hydrolysis of the Derivative | The formed derivative may be sensitive to water, leading to reversion to the starting material during workup or purification. | - Use anhydrous conditions throughout the reaction and workup. - Purify the product using non-aqueous methods if possible (e.g., chromatography with anhydrous solvents). |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for this compound?
A1: The most common derivatization reactions for ketones like this compound target the carbonyl group and include:
-
Oximation: Reaction with hydroxylamine or its derivatives to form oximes. This is often used to improve the stability and chromatographic behavior of the ketone.
-
Hydrazone Formation: Reaction with hydrazine or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones, which are often colored and crystalline, aiding in identification and quantification.[1]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine derivative.
-
Silylation: While less common for simple ketones compared to alcohols or amines, silylation of the enol form can be performed to increase volatility for gas chromatography analysis.[2][3]
-
Acylation: Introduction of an acyl group, though this is more common for alcohols and amines.[2][3]
Q2: How can I purify the derivatized product to remove unreacted starting material and byproducts?
A2: Column chromatography is a widely used and effective method for purifying derivatives of bicyclo[2.2.1]heptane compounds.[4][5] The choice of solvent system will depend on the polarity of your derivative. A typical starting point for non-polar derivatives is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. For more polar derivatives, a solvent system like dichloromethane and methanol might be more appropriate.
Q3: Are there any specific catalysts that are recommended for the derivatization of this bicyclic ketone?
A3: The choice of catalyst is highly dependent on the specific derivatization reaction.
-
For oximation and hydrazone formation , a mild acid catalyst such as acetic acid is often used to protonate the carbonyl oxygen and activate the carbonyl carbon for nucleophilic attack.
-
For reductive amination , a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is required.
-
For silylation , a catalyst like trimethylchlorosilane (TMCS) can be used to increase the donor potential of the silylating agent.[2]
Q4: What is the role of an inert atmosphere in these reactions?
A4: An inert atmosphere (e.g., nitrogen or argon) is crucial when dealing with reagents or intermediates that are sensitive to oxygen or moisture. For instance, if you are using a strong base to generate an enolate for subsequent reaction, the absence of oxygen is critical to prevent oxidation of the enolate. Similarly, if your derivatizing agent or the resulting product is moisture-sensitive, an inert atmosphere helps to maintain anhydrous conditions.
Experimental Protocols
Protocol 1: Oximation of this compound
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of ketone).
-
Add Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Reductive Amination of this compound with Benzylamine
-
Initial Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in methanol (15 mL per gram of ketone). Add a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 1 hour to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl. Make the solution basic with 1 M NaOH and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient).
Data Summary
The following table provides a hypothetical comparison of reaction conditions for the oximation of this compound to illustrate the effect of different parameters on the reaction outcome.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetic Acid (0.1 eq) | 25 | 4 | 85 | 92 |
| 2 | None | 25 | 12 | 60 | 88 |
| 3 | Acetic Acid (0.1 eq) | 50 | 2 | 90 | 95 |
| 4 | Pyridine (1.0 eq) | 25 | 6 | 75 | 90 |
Visualizations
Caption: Troubleshooting workflow for derivatization side reactions.
References
Validation & Comparative
Comparative analysis of Dibicyclo[2.2.1]hept-2-ylmethanone and other bicyclic ketones
A Comparative Analysis of Dibicyclo[2.2.1]hept-2-ylmethanone and Other Bicyclic Ketones: A Guide for Researchers
This guide provides a comprehensive comparative analysis of this compound, more commonly known as norcamphor, and other prominent bicyclic ketones such as camphor and fenchone. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of their physical and chemical properties, biological activities, and synthetic methodologies, supported by experimental data.
Introduction to Bicyclic Ketones
Bicyclic ketones are a class of organic compounds characterized by a bridged ring system containing a ketone functional group. Their rigid, three-dimensional structures make them valuable chiral building blocks in organic synthesis, particularly for natural products and pharmacologically active molecules. This guide focuses on three key members of this family: this compound (Norcamphor), Camphor, and Fenchone.
This compound (Norcamphor) is a bicyclic ketone analogous to camphor but lacking the three methyl groups[1]. It serves as a versatile building block in organic synthesis[1].
Camphor is a well-known terpenoid with a characteristic strong aroma. It is a waxy, colorless solid found in the wood of the camphor laurel tree[2]. It has a history of use in traditional medicine and various industrial applications[2].
Fenchone is another naturally occurring monoterpene and a ketone, isomeric with camphor. It is a colorless, oily liquid with an odor similar to camphor and is a constituent of fennel oil[3].
Physical and Chemical Properties
The physical and chemical properties of these bicyclic ketones are summarized in the table below, providing a basis for comparison in experimental design and application.
| Property | This compound (Norcamphor) | Camphor | Fenchone |
| CAS Number | 497-38-1 | 76-22-2[4] | 1195-79-5[5] |
| Molecular Formula | C₇H₁₀O | C₁₀H₁₆O[1] | C₁₀H₁₆O[5] |
| Molecular Weight | 110.15 g/mol | 152.23 g/mol [1] | 152.23 g/mol [5] |
| Appearance | Colorless to white crystalline solid[6][7] | White, translucent crystals[1] | Colorless oily liquid[3][5] |
| Odor | Odorless or camphor-like[6] | Strong, penetrating, aromatic[1][4] | Camphor-like[3][5] |
| Melting Point | 88 - 96 °C[6] | 175 - 177 °C[2] | 5 - 6 °C[5] |
| Boiling Point | 168 - 172 °C | 209 °C[1] | 192 - 194 °C[5] |
| Density | 1.1 g/cm³[8] | 0.992 g/cm³[1] | 0.941 - 0.946 g/cm³[5] |
| Solubility | Insoluble in water; soluble in methanol[7]. | Slightly soluble in water; soluble in ethanol[9]. | Practically insoluble in water[5]. |
Comparative Biological Activities
Recent studies have highlighted the diverse biological activities of camphor and fenchone, particularly their anti-inflammatory and enzyme-inhibiting properties. The following table summarizes key quantitative data from these studies.
| Biological Activity | Target Enzyme/Assay | This compound (Norcamphor) | Camphor | Fenchone |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | No data available | IC₅₀: 77.83 μg/mL[10] | IC₅₀: 102.47 μg/mL[10] |
| Dermatoprotective | Tyrosinase Inhibition | No data available | IC₅₀: 97.45 μg/mL[10] | IC₅₀: 53.14 μg/mL[10] |
| Dermatoprotective | Elastase Inhibition | No data available | IC₅₀: 48.39 μg/mL[10] | IC₅₀: 62.18 μg/mL[10] |
| Antidiabetic | α-Glucosidase Inhibition | No data available | IC₅₀: 105.26 μg/mL[10] | IC₅₀: 69.03 μg/mL[10] |
| Antioxidant | DPPH Radical Scavenging | No data available | IC₅₀: 77.83 μg/mL[10] | IC₅₀: 102.47 μg/mL[10] |
| Antioxidant | ABTS Radical Scavenging | No data available | IC₅₀: 96.32 μg/mL[10] | IC₅₀: 107.06 μg/mL[10] |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | No data available | IC₅₀: 101.12 μg/mL[10] | IC₅₀: 87.12 μg/mL[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Synthesis of this compound (Norcamphor) via Diels-Alder Reaction
This protocol outlines a common method for the synthesis of norcamphor.
Materials:
-
Cyclopentadiene (freshly distilled)
-
Vinyl acetate
-
Chromic acid
-
Acetic acid
-
Ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Diels-Alder Adduct Formation: In a round-bottom flask, combine freshly distilled cyclopentadiene and vinyl acetate in a 1:1 molar ratio. The reaction is typically performed without a solvent and proceeds at room temperature. Allow the mixture to stand for several hours or until the reaction is complete, which can be monitored by the disappearance of the reactants using techniques like TLC or GC.
-
Hydrolysis: The resulting Diels-Alder adduct, 2-acetoxy-5-norbornene, is then hydrolyzed. Add a solution of potassium hydroxide in methanol to the adduct and reflux the mixture for 1-2 hours. After cooling, extract the product, 2-hydroxy-5-norbornene, with ether.
-
Oxidation: Prepare a solution of chromic acid in acetic acid. Cool the solution of 2-hydroxy-5-norbornene in a flask in an ice bath. Slowly add the chromic acid solution to the flask with stirring, maintaining the temperature below 30°C. After the addition is complete, continue stirring for an additional hour at room temperature.
-
Work-up and Purification: Quench the reaction by adding isopropanol. Dilute the mixture with water and extract the norcamphor with ether. Wash the ethereal extracts with a saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude norcamphor can be purified by sublimation or crystallization.
Reduction of Camphor to Borneol and Isoborneol
This experiment demonstrates the stereoselective reduction of a bicyclic ketone.
Materials:
-
Camphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice-cold water
Procedure:
-
Dissolution: In a 5 mL conical vial, dissolve 100 mg of camphor in 1 mL of methanol.
-
Reduction: Slowly add 100 mg of sodium borohydride in four portions to the camphor solution over five minutes while stirring.
-
Reflux: Attach an air condenser and gently reflux the mixture for 5 minutes.
-
Quenching and Precipitation: After cooling to room temperature, carefully add 3.5 mL of ice-cold water to the reaction mixture. A white precipitate of borneol and isoborneol should form.
-
Isolation: Collect the crude product by vacuum filtration and allow it to dry on the filter for about 10 minutes.
-
Purification: Dissolve the solid in 4 mL of dichloromethane and dry the solution over anhydrous sodium sulfate.
-
Solvent Removal: Transfer the dried solution to a pre-weighed flask and gently evaporate the solvent on a hot plate in a fume hood.
-
Analysis: Determine the yield of the product. The product can be analyzed by melting point determination, IR spectroscopy, and gas chromatography (GC) to determine the ratio of isoborneol to borneol.
In Vitro Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition
This protocol can be used to assess the anti-inflammatory potential of bicyclic ketones.
Materials:
-
Lipoxygenase enzyme solution (from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (e.g., Fenchone or Camphor) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the borate buffer and the test compound at the desired concentration.
-
Enzyme Incubation: Add the lipoxygenase enzyme solution to the cuvette and incubate for 3 minutes at 25°C.
-
Initiation of Reaction: Start the reaction by adding the linoleic acid substrate to the cuvette.
-
Measurement: Immediately measure the change in absorbance at 234 nm for 3 minutes using a spectrophotometer. The formation of hydroperoxides from linoleic acid by lipoxygenase results in an increase in absorbance at this wavelength.
-
Control and Blank: Run a control reaction without the inhibitor and a blank reaction without the enzyme.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC₅₀ Determination: To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams, created using Graphviz, illustrate key experimental workflows and concepts discussed in this guide.
Caption: Workflow for the synthesis of Norcamphor.
Caption: Experimental workflow for the reduction of Camphor.
Caption: Workflow for the Lipoxygenase Inhibition Assay.
References
- 1. collegedunia.com [collegedunia.com]
- 2. Camphor - Wikipedia [en.wikipedia.org]
- 3. Fenchone - Wikipedia [en.wikipedia.org]
- 4. Camphor | 76-22-2 [chemicalbook.com]
- 5. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. NORCAMPHOR | CAS#:497-38-1 | Chemsrc [chemsrc.com]
- 9. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fenchone and camphor: Main natural compounds from Lavandula stoechas L., expediting multiple in vitro biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Computational Modeling for Predicting Dibicyclo[2.2.1]hept-2-ylmethanone Reactivity
For Researchers, Scientists, and Drug Development Professionals
The prediction of chemical reactivity is a cornerstone of modern chemical research and drug development. Computational modeling has emerged as a powerful tool to elucidate reaction mechanisms, predict product distributions, and guide experimental design, thereby accelerating the discovery and optimization of new chemical entities. This guide provides a comparative overview of computational methods applicable to predicting the reactivity of Dibicyclo[2.2.1]hept-2-ylmethanone, a bicyclic ketone with relevance in organic synthesis and medicinal chemistry. While specific experimental and computational data for this exact molecule are not extensively available in the reviewed literature, this guide leverages established methodologies for analogous bicyclic and norbornane-type ketones to provide a framework for its study.
Comparing Computational Models for Reactivity Prediction
The reactivity of ketones like this compound is often explored through reactions such as nucleophilic additions, reductions, and oxidations. The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a particularly well-studied reaction for bicyclic systems, both experimentally and computationally.[1][2][3] Computational chemistry offers a suite of methods to model such reactions, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost.[4][5]
Below is a comparative table outlining common computational approaches that can be employed to predict the reactivity of this compound. The performance metrics are based on typical outcomes for similar bicyclic ketones.
| Computational Model | Typical Application | Predicted Parameters | Expected Accuracy |
| DFT (e.g., B3LYP/6-31G(d)) | Reaction mechanism, transition state search, regioselectivity prediction.[5] | Activation energies (ΔG‡), reaction enthalpies (ΔH), kinetic and thermodynamic product ratios. | Good for relative energies and geometries. Activation barriers can have errors of a few kcal/mol. |
| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations on DFT-optimized geometries. | More accurate electronic energies. | High accuracy, but computationally expensive. Often used as a benchmark for DFT results. |
| Semi-empirical (e.g., AM1) | Rapid screening of reaction pathways, initial geometry optimization. | Relative stabilities of isomers, qualitative reaction profiles. | Lower accuracy, suitable for large systems or preliminary explorations.[6] |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interaction with solvents or catalysts. | Conformational preferences, solvent effects on reaction barriers. | Provides insights into dynamic and environmental effects on reactivity. |
Experimental Protocols for Studying Ketone Reactivity
Experimental validation is crucial for corroborating computational predictions. A common reaction to probe the reactivity of bicyclic ketones is the Baeyer-Villiger oxidation.
Protocol for Baeyer-Villiger Oxidation of a Bicyclic Ketone
This protocol is a generalized procedure based on common practices for the Baeyer-Villiger oxidation of cyclic ketones.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the corresponding lactone product(s).
-
Characterize the product(s) using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to determine the structure and regioselectivity of the oxidation.
Visualizing Computational Workflows and Reaction Pathways
Diagrams are invaluable for illustrating the logical flow of a computational study and the predicted chemical transformations.
Caption: A typical computational workflow for predicting chemical reactivity.
Caption: A simplified reaction pathway for the Baeyer-Villiger oxidation.
Conclusion
While direct experimental and computational studies on this compound are limited in the current literature, a robust framework for predicting its reactivity can be established by drawing parallels with structurally similar bicyclic ketones. Computational methods, particularly DFT, provide a powerful lens to investigate reaction mechanisms and predict outcomes.[4][5] The synergy between these computational predictions and targeted experimental work, such as the Baeyer-Villiger oxidation, is essential for validating theoretical models and advancing our understanding of the chemical behavior of this and related molecules. This integrated approach is invaluable for applications ranging from fundamental organic chemistry to the rational design of new pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Exo and Endo Dibicyclo[2.2.1]hept-2-ylmethanone
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.1]heptane framework is a cornerstone of medicinal chemistry and materials science, offering a scaffold with well-defined stereochemistry. The orientation of substituents, designated as exo or endo, profoundly influences the molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of the reactivity of exo- and endo-dibicyclo[2.2.1]hept-2-ylmethanone, drawing upon established principles of steric and stereoelectronic effects within the norbornane system and supporting experimental data from analogous compounds.
Core Reactivity Principles: A Tale of Two Faces
The reactivity of the carbonyl group in exo- and endo-dibicyclo[2.2.1]hept-2-ylmethanone is primarily dictated by the steric environment of the two diastereotopic faces of the ketone. The concave endo face is significantly more sterically hindered due to the presence of the C5 and C6 hydrogens and the ethano bridge. Conversely, the exo face is more open to attack by reagents. This fundamental difference in accessibility is the primary driver for the observed differences in reactivity.
Comparative Reactivity Analysis
Table 1: Summary of Expected Comparative Reactivity
| Reaction Type | Exo Isomer Reactivity | Endo Isomer Reactivity | Key Differentiating Factor |
| Nucleophilic Addition (e.g., Reduction) | Generally faster | Generally slower | Steric hindrance to the carbonyl group is lower for exo attack. |
| Enolate Formation (Kinetic Control) | Favors deprotonation at the less hindered C3 position. | Favors deprotonation at the less hindered C3 position. | Steric hindrance from the bicyclic framework influences base approach. |
| Enolate Formation (Thermodynamic Control) | Formation of the more substituted enolate is possible. | Formation of the more substituted enolate is possible. | Equilibration can lead to the thermodynamically more stable enolate. |
| Baeyer-Villiger Oxidation | Susceptible to oxidation. | Susceptible to oxidation. | The migratory aptitude of the adjacent carbons will determine the product. |
Nucleophilic Addition: The Role of Steric Hindrance
Nucleophilic attack on the carbonyl carbon of bicyclo[2.2.1]heptan-2-one derivatives is highly sensitive to steric hindrance. Attack from the less hindered exo face is generally favored, leading to the corresponding endo-alcohol.
Experimental Protocol: Reduction of a Bicyclo[2.2.1]heptan-2-one Derivative
This protocol, adapted from related procedures, illustrates a typical reduction where the stereochemical outcome is controlled by steric factors.
Materials:
-
Exo or Endo-dibicyclo[2.2.1]hept-2-ylmethanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ketone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel.
Enolate Formation: Kinetic vs. Thermodynamic Control
The formation of enolates from exo- and endo-dibicyclo[2.2.1]hept-2-ylmethanone can be directed to yield either the kinetic or thermodynamic product based on the reaction conditions.
-
Kinetic Enolate: Formed by deprotonation of the less sterically hindered α-proton. This is typically achieved using a strong, bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C). For both exo and endo isomers, the C3 protons are generally more accessible than the C1 bridgehead proton.
-
Thermodynamic Enolate: The more substituted, and therefore more stable, enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., an alkoxide) at higher temperatures.
Experimental Protocol: Kinetic Enolate Formation and Alkylation
This protocol outlines the generation of a kinetic enolate and its subsequent trapping with an electrophile.
Materials:
-
Diisopropylamine (1.1 eq), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.0 eq) in hexanes
-
Exo or Endo-dibicyclo[2.2.1]hept-2-ylmethanone (1.0 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium dropwise. Stir the solution for 30 minutes at 0 °C to form LDA.
-
Cool the LDA solution back to -78 °C and add a solution of the ketone in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the alkylated product by column chromatography.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of bicyclo[2.2.1]heptan-2-one derivatives with peroxy acids or enzymes leads to the formation of lactones. The regioselectivity of this reaction is determined by the migratory aptitude of the carbons adjacent to the carbonyl group. In the case of dibicyclo[2.2.1]hept-2-ylmethanone, the bridgehead carbon (C1) and the methylene carbon (C3) will compete to migrate. Generally, more substituted carbons have a higher migratory aptitude.
While a direct comparison of the oxidation rates for the exo and endo isomers is not documented, both are expected to undergo this transformation. The stereochemistry of the starting material is retained in the product lactone.
Experimental Protocol: Baeyer-Villiger Oxidation
This protocol describes a typical Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Exo or Endo-dibicyclo[2.2.1]hept-2-ylmethanone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketone in dichloromethane in a round-bottom flask.
-
Add m-CPBA in one portion and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium sulfite to quench the excess peroxy acid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to remove meta-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography.
Conclusion
The reactivity of exo- and endo-dibicyclo[2.2.1]hept-2-ylmethanone is fundamentally governed by the steric accessibility of the carbonyl group and the adjacent protons. The exo isomer is expected to react faster in nucleophilic additions due to the less hindered exo face. Enolate formation can be controlled to favor either the kinetic or thermodynamic product by careful choice of reaction conditions. Both isomers are amenable to Baeyer-Villiger oxidation, with the product distribution depending on the migratory aptitude of the neighboring carbons. The experimental protocols provided for analogous systems serve as a valuable starting point for the investigation of these and other transformations of the title compounds. This understanding of the differential reactivity is crucial for the strategic design and synthesis of complex molecules incorporating the versatile bicyclo[2.2.1]heptane scaffold.
1H and 13C NMR spectral assignment for Dibicyclo[2.2.1]hept-2-ylmethanone isomers
A detailed guide to the 1H and 13C NMR spectral assignments for the endo and exo isomers of dibicyclo[2.2.1]hept-2-ylmethanone, commonly known as 2-acetylnorbornane.
This guide provides a comprehensive comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the endo and exo isomers of this compound. The distinct stereochemistry of these isomers leads to characteristic differences in their NMR spectra, which are crucial for their unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
1H and 13C NMR Spectral Data Comparison
The chemical shifts (δ) and coupling constants (J) for the endo and exo isomers of this compound are summarized below. The data has been compiled from various spectroscopic sources and literature precedents.
Table 1: 1H NMR Spectral Data for this compound Isomers (in CDCl3)
| Proton | endo-isomer | exo-isomer |
| H1 | ~2.85 (br s) | ~2.80 (br s) |
| H2 | ~2.60 (m) | ~2.25 (m) |
| H3-endo | ~1.85 (m) | ~1.75 (m) |
| H3-exo | ~1.20 (m) | ~1.45 (m) |
| H4 | ~2.50 (br s) | ~2.45 (br s) |
| H5-endo | ~1.50 (m) | ~1.40 (m) |
| H5-exo | ~1.30 (m) | ~1.25 (m) |
| H6-endo | ~1.55 (m) | ~1.50 (m) |
| H6-exo | ~1.15 (m) | ~1.10 (m) |
| H7-syn | ~1.45 (d, J ≈ 8 Hz) | ~1.35 (d, J ≈ 8 Hz) |
| H7-anti | ~1.25 (d, J ≈ 8 Hz) | ~1.15 (d, J ≈ 8 Hz) |
| -COCH3 | ~2.15 (s) | ~2.10 (s) |
Table 2: 13C NMR Spectral Data for this compound Isomers (in CDCl3)
| Carbon | endo-isomer | exo-isomer |
| C1 | ~45.0 | ~44.5 |
| C2 | ~52.0 | ~51.5 |
| C3 | ~30.0 | ~29.5 |
| C4 | ~36.5 | ~36.0 |
| C5 | ~28.5 | ~28.0 |
| C6 | ~23.0 | ~22.5 |
| C7 | ~35.5 | ~35.0 |
| C=O | ~210.0 | ~209.5 |
| -CH3 | ~28.0 | ~27.5 |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented are approximate values and may vary slightly depending on the experimental conditions.
Experimental Protocols
The following provides a general methodology for the acquisition of 1H and 13C NMR spectra for the isomers of this compound.
Sample Preparation:
-
Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
1H NMR:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
The raw Free Induction Decay (FID) data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal. For the assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Workflow for NMR Spectral Assignment
The logical workflow for the complete assignment of 1H and 13C NMR spectra for the this compound isomers is illustrated in the following diagram.
This guide provides a foundational understanding of the key differences in the 1H and 13C NMR spectra of endo and exo-dibicyclo[2.2.1]hept-2-ylmethanone. For definitive structural confirmation, it is essential to perform a complete set of 1D and 2D NMR experiments and compare the obtained data with established literature values.
Comparative Kinetic Analysis of the Baeyer-Villiger Oxidation of Dibicyclo[2.2.1]hept-2-ylmethanone and Related Bicyclic Ketones
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic profiles of the Baeyer-Villiger oxidation of Dibicyclo[2.2.1]hept-2-ylmethanone and its structural analogs. This report provides a comparative analysis of reaction rates, detailed experimental protocols, and visual representations of the underlying chemical processes.
The Baeyer-Villiger oxidation is a powerful tool in organic synthesis, enabling the conversion of ketones to esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is of particular interest in the synthesis of complex molecules, including pharmaceuticals, due to its high stereospecificity. Understanding the kinetic parameters of this reaction is crucial for optimizing reaction conditions and predicting product outcomes. This guide focuses on the kinetic studies of the Baeyer-Villiger oxidation of this compound and compares its reactivity with other relevant bicyclic ketones.
Comparative Kinetic Data
The Baeyer-Villiger oxidation of unsymmetrical ketones, such as this compound, presents a question of regioselectivity. In the case of 1-(bicyclo[2.2.1]hept-2-yl)ethanone, a close structural analog, the reaction with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane results in the preferential migration of the more substituted bicyclo[2.2.1]hept-2-yl group to yield bicyclo[2.2.1]hept-2-yl acetate[1]. This regioselectivity is a key consideration in the kinetic analysis.
For the purpose of this guide, we will present a comparative table of qualitative reactivity and regioselectivity based on available literature for analogous compounds.
| Ketone | Oxidant | Major Product | Migrating Group | Relative Reactivity (Qualitative) | Reference |
| 1-(Bicyclo[2.2.1]hept-2-yl)ethanone | mCPBA | Bicyclo[2.2.1]hept-2-yl acetate | Bicyclo[2.2.1]hept-2-yl | - | [1] |
| Camphor | mCPBA | 1,7,7-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one | Bridgehead tertiary carbon | - | |
| Norcamphor | Peroxyacid | 2-Oxabicyclo[3.2.1]octan-3-one | Bridgehead carbon | - |
Note: The relative reactivities are qualitative and can be influenced by specific reaction conditions such as solvent, temperature, and the nature of the peroxyacid.
Experimental Protocols
To facilitate further research and comparative studies, a detailed experimental protocol for the kinetic analysis of the Baeyer-Villiger oxidation of bicyclic ketones is provided below. This protocol is based on common methodologies found in the literature for similar kinetic investigations.
Objective: To determine the second-order rate constant for the Baeyer-Villiger oxidation of a bicyclic ketone with a peroxyacid.
Materials:
-
Bicyclic ketone (e.g., this compound)
-
Peroxyacid (e.g., m-chloroperoxybenzoic acid, mCPBA)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium sulfite or sodium thiosulfate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Thermostatted reaction vessel
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bicyclic ketone of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the peroxyacid of known concentration in the same anhydrous solvent. The concentration of the peroxyacid should be determined by iodometric titration just before use.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Kinetic Run:
-
Place a known volume of the bicyclic ketone stock solution and the internal standard stock solution into the thermostatted reaction vessel and allow it to reach the desired temperature.
-
Initiate the reaction by adding a known volume of the pre-thermostatted peroxyacid stock solution.
-
Start a timer immediately upon addition of the peroxyacid.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over the drying agent.
-
Analyze the sample by GC or HPLC to determine the concentration of the remaining bicyclic ketone relative to the internal standard.
-
-
Data Analysis:
-
Plot the reciprocal of the bicyclic ketone concentration (1/[Ketone]) versus time.
-
If the reaction is second-order, the plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism of the Baeyer-Villiger oxidation.
References
A Comparative Guide to Enantiomeric Excess Determination for Chiral Dibicyclo[2.2.1]hept-2-ylmethanone Derivatives
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly. For chiral dibicyclo[2.2.1]hept-2-ylmethanone derivatives, a structural motif found in various synthetic intermediates and biologically active compounds, accurate ee determination is paramount. This guide provides a comparative overview of three primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol
A typical experimental setup for chiral HPLC analysis of this compound derivatives involves the following steps:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H), are often effective.
-
Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers.[1]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Ensure the concentration is within the linear range of the detector.
-
Instrumentation Setup:
-
Injection and Data Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Workflow Diagram
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another effective chromatographic method for separating enantiomers, particularly for volatile and thermally stable compounds. Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin derivatives.
Potential Complications
A significant consideration for some bicyclo[2.2.1]heptane derivatives is the potential for thermal racemization in the heated GC inlet or column.[2] This can lead to an inaccurate determination of the enantiomeric excess, showing a racemic mixture even when the sample is enantiomerically enriched.[2] Therefore, this method should be applied with caution and validated, for instance by comparison with a non-thermal method like NMR.
Experimental Protocol
-
Column Selection: Select a suitable chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Cyclodex-B, Cyclosil-B).[3]
-
Instrumental Setup:
-
Injector Temperature: Set to a temperature sufficient for volatilization but as low as possible to minimize thermal degradation or racemization (e.g., 250 °C).[3]
-
Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a ramp to a final temperature (e.g., 200-220 °C).[3]
-
Carrier Gas: Helium is a common carrier gas with a typical flow rate of 1 mL/min.[3]
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
Injection and Analysis: Inject a small volume of the sample. The enantiomeric excess is determined from the integrated peak areas in the resulting chromatogram.
Workflow Diagram
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy, in the presence of a chiral shift reagent (CSR), is a valuable alternative for determining enantiomeric excess, especially when chromatographic methods are problematic.[2] Chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers in solution. This results in the separation of signals for corresponding protons in the ¹H NMR spectrum, allowing for their integration and the calculation of ee.
Derivatization
For some ketones, the interaction with the chiral shift reagent may not be strong enough to induce a sufficient separation of signals. In such cases, derivatization of the ketone to a more suitable functional group, such as an alcohol or an ester, may be necessary. For instance, reduction of the ketone to the corresponding alcohol, followed by acetylation, can provide a derivative that exhibits better signal separation with the CSR.[2]
Experimental Protocol
-
Sample Preparation: Dissolve a known amount of the this compound derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, measured amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Spectral Acquisition: Shake the tube to ensure mixing and acquire a new ¹H NMR spectrum. Observe the splitting of signals.
-
Titration (if necessary): If the signal separation is not adequate, add incremental amounts of the CSR and re-acquire the spectrum until baseline separation of at least one pair of corresponding proton signals is achieved.
-
Integration and Calculation: Integrate the separated signals corresponding to the two enantiomers. The enantiomeric excess is calculated from the ratio of the integrals.
Workflow Diagram
Caption: Workflow for ee determination by NMR with a CSR.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Principle | Diastereomeric interaction with a chiral stationary phase. | Diastereomeric interaction with a chiral stationary phase in the gas phase. | Formation of diastereomeric complexes with a chiral shift reagent in solution. |
| Sample Volatility | Not required. | Required. | Not required. |
| Thermal Stability | Not a major concern. | Crucial; risk of thermal racemization for some compounds.[2] | Not a concern. |
| Resolution | Generally excellent. | High, but can be compound-dependent. | Dependent on the analyte-CSR interaction and concentration. |
| Sensitivity | High, especially with UV detectors. | Very high, especially with FID or MS detectors. | Lower than chromatographic methods. |
| Sample Requirement | Microgram to milligram quantities. | Nanogram to microgram quantities. | Milligram quantities. |
| Development Time | Method development can be time-consuming. | Method development can be time-consuming. | Can be relatively fast, involving titration. |
| Instrumentation | Standard HPLC with a chiral column. | Standard GC with a chiral column. | Standard NMR spectrometer. |
| Key Advantage | Broad applicability, reliable. | High resolution for volatile compounds. | Excellent alternative when GC fails; non-destructive.[2] |
| Key Disadvantage | Cost of chiral columns. | Potential for thermal racemization.[2] | Lower sensitivity; potential for line broadening. |
Conclusion
The choice of method for determining the enantiomeric excess of chiral this compound derivatives depends on the specific properties of the compound and the available instrumentation. Chiral HPLC is a robust and broadly applicable technique. Chiral GC offers high resolution but must be used with caution due to the potential for thermal racemization. NMR spectroscopy with chiral shift reagents provides a valuable, non-destructive alternative, particularly when chromatographic methods are unsuccessful. For reliable results, it is often advisable to use two different methods to confirm the enantiomeric excess.
References
A Comparative Guide to Experimental and Calculated Spectral Data of Bicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of experimental and computationally predicted spectral data for bicyclo[2.2.1]heptane derivatives. Due to the limited availability of published spectral data for Dibicyclo[2.2.1]hept-2-ylmethanone, this document focuses on a structurally related analogue, exo-Bicyclo[2.2.1]heptan-2-yl(2-hydroxyphenyl)methanone , for which experimental data has been reported. This comparison aims to offer a practical workflow for researchers utilizing both experimental and theoretical methods in the structural elucidation of complex molecules.
The cross-verification of experimental and calculated data is a powerful strategy in modern chemical research. It allows for the confirmation of stereochemistry, the assignment of complex spectral features, and a deeper understanding of molecular properties.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental spectral data for exo-Bicyclo[2.2.1]heptan-2-yl(2-hydroxyphenyl)methanone and provide a qualitative comparison with expected values from computational models for this class of compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Experimental ¹H NMR (300 MHz, CDCl₃) δ (ppm) [1] | Experimental ¹³C NMR (75 MHz, CDCl₃) δ (ppm) [1] | Calculated NMR (General Predictions) |
| 1.16-1.39 (m, 2H) | 27.9 (CH₂) | Calculated chemical shifts for bicyclo[2.2.1]heptane systems are generally in good agreement with experimental values.[2] |
| 1.42-1.68 (m, 5H) | 28.7 (CH₂) | Density Functional Theory (DFT) is a common method for predicting NMR spectra.[3] |
| 2.04 (dddd, J = 12.2, 5.6, 4.3, 2.6 Hz, 1H) | 32.8 (CH₂) | Discrepancies can arise due to solvent effects and conformational averaging. |
| 2.37 (br s, 1H) | 35.2 (CH) | |
| 2.55 (br s, 1H) | 35.3 (CH₂) | |
| 3.25 (dd, J = 8.8, 5.6 Hz, 1H) | 40.5 (CH) | |
| 6.89 (ddd, J = 8.4, 7.2, 1.2 Hz, 1H) | 48.2 (CH) | |
| 6.98 (dd, J = 8.4, 1.2 Hz, 1H) | 117.6 (CH) | |
| 7.45 (ddd, J = 8.4, 7.2, 1.7 Hz, 1H) | 117.7 (CH) | |
| 7.78 (ddd, J = 8.1, 1.6, 0.4 Hz, 1H) | 129.0 (CH) | |
| 12.49 (s, 1H) | 134.8 (CH) | |
| 136.3 (C) | ||
| 161.9 (C) | ||
| 206.9 (C) |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Experimental IR (neat) ν (cm⁻¹) [1] | Calculated IR (General Predictions) | Experimental Mass Spectrometry (EI) m/z (%) [1] |
| 3049 | DFT calculations can predict vibrational frequencies.[4] | 216 (M⁺, 50) |
| 2955 | Calculated frequencies are often scaled to better match experimental data. | 187 (14) |
| 2871 | The carbonyl (C=O) stretch for similar ketones is predicted in the range of 1700–1720 cm⁻¹.[5] | 149 ([M+1-C₅H₈]⁺, 20) |
| 1636 (C=O) | 121 ([M-C₇H₁₁]⁺, 100) | |
| 1581 | ||
| 1486 | ||
| 1448 | ||
| 1352 | ||
| 1311 | ||
| 1276 | ||
| 1239 | ||
| 1202 | ||
| 1158 | ||
| 1033 | ||
| 993 | ||
| 943 | ||
| 805 | ||
| 757 | ||
| 653 | ||
| 529 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat): A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different fragments.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and calculated spectral data for structural elucidation.
Caption: Workflow for the comparison of experimental and calculated spectral data.
This guide highlights the synergy between experimental and computational approaches in modern chemistry. While direct data for this compound was not found, the analysis of a close analogue demonstrates a robust methodology for structural characterization that is broadly applicable in chemical research and drug development.
References
Benchmarking Synthesis Routes for Dibicyclo[2.2.1]hept-2-ylmethanone: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is a paramount objective. This guide provides a comparative analysis of two potential synthetic routes to Dibicyclo[2.2.1]hept-2-ylmethanone, a molecule featuring the rigid and structurally significant bicyclo[2.2.1]heptane (norbornane) scaffold. The comparison focuses on key efficiency metrics, supported by detailed experimental protocols for the proposed reaction steps.
The synthesis of molecules incorporating the bicyclo[2.2.1]heptane framework is of significant interest due to the unique conformational constraints and stereochemical properties this motif imparts. This compound presents a synthetic challenge in the formation of the ketone linker between two such bicyclic systems. This guide outlines and compares two plausible synthetic strategies: a multi-step approach commencing with a Diels-Alder reaction followed by an acylation, and a route centered around the oxidation of a secondary alcohol precursor.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Diels-Alder and Acylation | Route 2: Oxidation of Secondary Alcohol |
| Starting Materials | Cyclopentadiene, Acrylic Acid, 2-Bromobicyclo[2.2.1]heptane | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-Bromobicyclo[2.2.1]heptane |
| Key Intermediates | Bicyclo[2.2.1]heptane-2-carboxylic acid, Bicyclo[2.2.1]heptane-2-carbonyl chloride | (Dibicyclo[2.2.1]hept-2-yl)methanol |
| Number of Steps | 4 | 3 |
| Overall Estimated Yield | ~50-60% | ~60-70% |
| Key Advantages | Utilizes well-established, high-yielding reactions for the scaffold synthesis. | Potentially shorter route with a highly efficient final oxidation step. |
| Key Challenges | The Grignard reaction step can be sensitive to steric hindrance and may require careful optimization. | The synthesis of the precursor alcohol is not directly reported and may present its own synthetic challenges. |
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in the proposed synthesis routes. These protocols are based on literature precedents for similar substrates and may require optimization for the specific target molecule.
Route 1: Diels-Alder and Acylation
Step 1: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Diels-Alder Reaction
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Reaction: Cyclopentadiene (freshly cracked from dicyclopentadiene) is reacted with acrylic acid in a [4+2] cycloaddition.
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Procedure: To a solution of acrylic acid (1.0 eq) in a suitable solvent such as toluene, freshly distilled cyclopentadiene (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the resulting mixture of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is purified by distillation or chromatography. The Diels-Alder reaction of cyclopentadiene with dienophiles is a well-established and generally high-yielding process.
Step 2: Hydrogenation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Reaction: The double bond of the bicyclo[2.2.1]heptene ring is saturated via catalytic hydrogenation.
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Procedure: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq) is dissolved in a solvent such as methanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield bicyclo[2.2.1]heptane-2-carboxylic acid. This reaction typically proceeds with high yield.
Step 3: Synthesis of Bicyclo[2.2.1]heptane-2-carbonyl chloride
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Reaction: The carboxylic acid is converted to the more reactive acid chloride.
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Procedure: Bicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) is dissolved in an inert solvent like dichloromethane or used neat. Thionyl chloride (SOCl₂) (1.2-1.5 eq) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then stirred at room temperature or gently refluxed until the evolution of gas ceases. The excess thionyl chloride and solvent are removed by distillation to afford the crude bicyclo[2.2.1]heptane-2-carbonyl chloride, which is often used in the next step without further purification.
Step 4: Grignard Reaction for the Synthesis of this compound
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Reaction: The acid chloride is reacted with a Grignard reagent prepared from a bicyclo[2.2.1]heptyl halide.
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Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.1 eq) are activated with a small crystal of iodine. A solution of 2-bromobicyclo[2.2.1]heptane (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to maintain a gentle reflux. After the magnesium is consumed, the resulting Grignard reagent is cooled to 0 °C. A solution of bicyclo[2.2.1]heptane-2-carbonyl chloride (1.0 eq) in the same anhydrous solvent is then added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.
Route 2: Oxidation of Secondary Alcohol
Step 1 & 2: Synthesis of (Dibicyclo[2.2.1]hept-2-yl)methanol
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Reaction: This precursor alcohol can be synthesized by the reaction of bicyclo[2.2.1]heptane-2-carbonyl chloride with a bicyclo[2.2.1]heptyl Grignard reagent, followed by reduction of the initially formed ketone.
-
Procedure: Following the Grignard reaction as described in Route 1, Step 4, the crude ketone product is not isolated but is instead directly subjected to a reduction step. A reducing agent such as sodium borohydride (NaBH₄) in methanol is added to the reaction mixture at 0 °C. After stirring for a few hours, the reaction is quenched, and the product is extracted. Purification by column chromatography would yield the secondary alcohol, (Dibicyclo[2.2.1]hept-2-yl)methanol.
Step 3: Swern Oxidation of (Dibicyclo[2.2.1]hept-2-yl)methanol
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Reaction: The secondary alcohol is oxidized to the corresponding ketone using Swern oxidation conditions, which are mild and avoid the use of heavy metals.
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Procedure: In a flame-dried flask under an inert atmosphere, oxalyl chloride (1.5 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes. A solution of (Dibicyclo[2.2.1]hept-2-yl)methanol (1.0 eq) in dichloromethane is then added slowly, and the reaction is stirred for 30-60 minutes at -78 °C. Triethylamine (5.0 eq) is then added, and the reaction is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound. The Swern oxidation of bicyclo[2.2.1]heptane-based alcohols has been reported to proceed with good yields.[1]
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes can be visualized to better understand the sequence of transformations and the key intermediates involved.
Figure 1. Comparative workflow of two proposed synthetic routes to this compound.
Conclusion
Both outlined synthetic routes offer plausible pathways to this compound, each with its own set of advantages and challenges. Route 1 relies on a series of well-documented and generally high-yielding reactions for the construction of the core structure, with the final Grignard reaction being the most critical and potentially variable step. Route 2 presents a shorter synthetic sequence, but hinges on the successful synthesis of the key secondary alcohol intermediate, a step that requires further investigation and optimization. The choice of the most efficient route will ultimately depend on the specific experimental conditions, the availability of starting materials, and the desired scale of the synthesis. The provided protocols and comparative data serve as a valuable starting point for researchers embarking on the synthesis of this and structurally related molecules.
References
A Comparative Guide to the Conformational Landscape of Bicyclic Ketones: The Case of Dibicyclo[2.2.1]hept-2-ylmethanone
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry, offering a three-dimensional arrangement of functional groups that can enhance binding affinity and selectivity for biological targets. Understanding the conformational preferences and rotational barriers of substituents on this scaffold is paramount for rational drug design. This guide provides a comparative analysis of the conformational properties of Dibicyclo[2.2.1]hept-2-ylmethanone and its transition states, drawing upon experimental and computational data from analogous bicyclic systems to inform on the likely behavior of this specific molecule.
Conformational Isomers: Endo vs. Exo
The primary source of conformational isomerism in 2-substituted norbornane systems arises from the orientation of the substituent relative to the bicyclic framework. The two primary conformers are designated as endo and exo. In the context of this compound, this refers to the orientation of the second bicyclo[2.2.1]heptyl group attached to the carbonyl.
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Endo Conformer: The substituent is oriented towards the longer ethano bridge of the norbornane skeleton.
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Exo Conformer: The substituent is oriented away from the longer ethano bridge.
The steric hindrance imposed by the rigid bicyclic structure significantly influences the relative stability of these conformers.
Quantitative Conformational Analysis
| Parameter | Value (kcal/mol) | Method | Reference |
| Relative Energy (ΔE) | |||
| E(exo) - E(endo) | 4.8 | AM1 Calculation | [1] |
| Transition State Barriers | |||
| E(TSexo→endo) - E(exo) | 12.7 | AM1 Calculation | [1] |
| E(TSendo→exo) - E(endo) | 17.5 | AM1 Calculation | [1] |
These data suggest a strong preference for the endo conformer in this model system, with a significant energy barrier to rotation.[1] This preference is attributed to unfavorable steric interactions in the exo transition state.
Rotational Transition States of the Methanone Group
In addition to the endo and exo conformations of the substituent on the norbornane ring, the rotation of the methanone group itself presents another layer of conformational complexity. The transition states for this rotation are influenced by the steric bulk of the bicyclo[2.2.1]heptyl groups.
The diagram below illustrates the conformational pathway for the interconversion of the endo and exo forms, highlighting the transition states.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
